Vidofludimus hemicalcium
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
1354012-90-0 |
|---|---|
Formule moléculaire |
C40H34CaF2N2O8 |
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
calcium bis(2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate) |
InChI |
InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2 |
Clé InChI |
KWSJBFAXOPFZSO-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2] |
Origine du produit |
United States |
Foundational & Exploratory
Vidofludimus hemicalcium mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Vidofludimus (B1684499) Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vidofludimus hemicalcium (formerly known as IMU-838) is an orally administered small molecule immunomodulator with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and chronic inflammatory diseases, including multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2] Its primary mode of action involves the highly selective inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[2][3] This targeted inhibition preferentially affects rapidly proliferating immune cells, such as activated T and B lymphocytes, thereby reducing the inflammatory response.[2] Additionally, this compound has been shown to activate the nuclear receptor-related 1 (Nurr1) transcription factor, a novel target for neurodegenerative diseases, suggesting a potential for direct neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dual Targeting of Inflammation and Neurodegeneration
This compound exerts its therapeutic effects through two distinct molecular mechanisms:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): This is the principal mechanism responsible for the drug's anti-inflammatory and antiviral properties.[4]
-
Activation of Nuclear Receptor-Related 1 (Nurr1): This mechanism contributes to the drug's neuroprotective potential.[1][4]
DHODH Inhibition and its Impact on Immune Cell Proliferation
DHODH is a critical enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[5] Rapidly dividing cells, including activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and therefore rely heavily on this pathway.[1][2] In contrast, most other cell types can utilize the pyrimidine salvage pathway to meet their metabolic needs.[3]
This compound is a potent and selective inhibitor of human DHODH.[6] By blocking this enzyme, this compound depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This metabolic stress leads to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN-γ.[5][6] This selective action on hyperactive immune cells allows for a targeted immunomodulatory effect without causing broad immunosuppression.[2][4]
This mechanism also underlies the broad-spectrum antiviral activity of this compound, as virus-infected cells also exhibit high metabolic rates and are dependent on de novo pyrimidine synthesis for replication.[4]
Nurr1 Activation and Neuroprotection
Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1][4] Its activation is associated with neuroprotective effects by modulating the function of microglia, astrocytes, and neurons.[1]
Preclinical data have shown that this compound potently activates Nurr1.[4] This activation leads to a reduction in the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide by microglia and astrocytes.[1][4] In neurons, enhanced Nurr1 activity promotes neuronal survival and differentiation.[1][4] This neuroprotective mechanism is particularly relevant for the treatment of neurodegenerative diseases like multiple sclerosis, where it may help to slow disability progression independent of its anti-inflammatory effects.[4][7]
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity
| Parameter | Value | Species/Cell Line | Reference |
| DHODH Inhibition (IC50) | 160 nM | Human | [6] |
| T Cell Proliferation Inhibition (EC50) | 11.8 µM | Human | [6] |
| Anti-SARS-CoV-2 Activity (EC50) | 7.6 µM | Vero Cells | [6] |
| FXR Activation (EC50) | ~450 nM | In vitro assay | [8] |
| Potency vs. Teriflunomide (hDHODH) | 2.6 times more potent | Human | [9] |
| Species Selectivity (vs. Human) | 7.5-fold less potent on rat DHODH | Rat | [9] |
| Species Selectivity (vs. Human) | 64.4-fold less potent on mouse DHODH | Mouse | [9] |
Table 2: Clinical Trial Data Overview
| Trial Name/Phase | Indication | Dose(s) | Key Findings | Reference(s) |
| Phase 2 (EMPhASIS) | Relapsing-Remitting MS | 30 mg, 45 mg daily | Significant reduction in new active MRI lesions. | [10] |
| Phase 2 (CALLIPER) | Progressive MS | 45 mg daily | Reduced risk of 24-week confirmed disability worsening by 20% vs. placebo in the overall population. | [11] |
| Phase 3 (ENSURE-1 & ENSURE-2) | Relapsing MS | Not specified | Ongoing, top-line data expected by end of 2026. | [7][12] |
| Phase 2 | Ulcerative Colitis | Not specified | Demonstrated efficacy in immune-related diseases. | [5] |
| Phase 1 | Healthy Volunteers | Up to 50 mg daily | Tolerability of repeated daily dosing confirmed. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound.
References
- 1. Vidofludimus - Wikipedia [en.wikipedia.org]
- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 5. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vidofludimus calcium | MS Trust [mstrust.org.uk]
- 11. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
- 12. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
A Technical Guide to Vidofludimus Hemicalcium and its Inhibition of the DHODH Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vidofludimus (B1684499) hemicalcium, a second-generation selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). Vidofludimus hemicalcium is under investigation as an oral treatment for autoimmune diseases, most notably relapsing-remitting and progressive forms of multiple sclerosis (MS). This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines representative experimental protocols for its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: DHODH Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of pyrimidine nucleosides (uridine and cytidine) required for DNA and RNA synthesis.[2]
Highly proliferative cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.[1] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines in these metabolically active immune cells. This leads to metabolic stress, resulting in the modulation of their activity, a reduction in their proliferation, and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[3][4][5] Cells with normal metabolic activity are less affected as they can utilize the pyrimidine salvage pathway.[6]
A secondary, unique mechanism of this compound is the activation of the neuroprotective transcription factor, Nuclear Receptor Related 1 (Nurr1).[3][7] This dual action suggests potential for both anti-inflammatory and direct neuroprotective effects in neurodegenerative diseases like MS.[3][8]
Signaling Pathway of DHODH Inhibition
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 3. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [en.bio-protocol.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Activation of Nurr1 by Vidofludimus Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of the nuclear receptor related 1 (Nurr1) by the novel therapeutic agent, vidofludimus (B1684499) hemicalcium. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.
Introduction to Nurr1 and Vidofludimus Hemicalcium
Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its neuroprotective and anti-inflammatory properties have positioned it as a promising therapeutic target for a range of neurodegenerative and autoimmune disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2]
This compound is a novel oral immunomodulatory and neuroprotective agent.[3] In addition to its known function as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), this compound has been identified as a potent activator of Nurr1, which is believed to contribute significantly to its neuroprotective effects observed in preclinical and clinical studies.[2][3]
Mechanism of Nurr1 Activation by this compound
This compound activates Nurr1 through a distinct allosteric mechanism, rather than binding to the canonical ligand-binding pocket. This section details the key molecular events involved in this activation.
Allosteric Binding to the Nurr1 Ligand-Binding Domain
Structural and mechanistic studies have revealed that this compound binds to an allosteric surface pocket on the Nurr1 ligand-binding domain (LBD).[1] This binding site is located between helices 1, 5, 7, and 8 of the LBD.[1] Mutagenesis studies have confirmed the importance of residues within this pocket for the binding and subsequent activation of Nurr1 by this compound.[1]
Conformational Changes and Co-regulator Interaction
The binding of this compound to the allosteric pocket induces a conformational change in the Nurr1 LBD. This conformational shift is a key step in the activation process, leading to the modulation of interactions between Nurr1 and its co-regulators. Specifically, the binding of this compound has been shown to promote the dissociation of Nurr1 dimers and the release of co-repressors, thereby facilitating the recruitment of co-activators and subsequent gene transcription.[1]
Downstream Signaling and Target Gene Expression
Upon activation by this compound, Nurr1 modulates the expression of a suite of target genes involved in crucial neuronal functions. These include genes related to dopamine (B1211576) synthesis and transport, mitochondrial function, and cellular survival.[2][4][5] Preclinical studies have demonstrated that treatment with this compound leads to the upregulation of key Nurr1 target genes, providing a molecular basis for its observed neuroprotective effects.[4][5]
Quantitative Data on this compound and Nurr1 Interaction
The interaction between this compound and Nurr1 has been characterized by various biophysical and cellular assays, yielding quantitative data that underscore the potency and affinity of this interaction.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 0.7 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular Potency (EC50) | 0.4 ± 0.2 µM | Gal4-Nurr1 Hybrid Reporter Gene Assay | [1][3] |
| Nurr1 Activation | 310% | Gal4-Nurr1 Hybrid Reporter Gene Assay | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of Nurr1 activation by this compound.
Site-Directed Mutagenesis of Nurr1 LBD
Objective: To identify key amino acid residues in the Nurr1 LBD involved in the binding and activation by this compound.
Methodology:
-
Plasmid Template: A mammalian expression vector containing the cDNA for the human Nurr1 LBD (e.g., pCMV-Nurr1-LBD) is used as the template.
-
Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions in the putative allosteric binding pocket. Primers are typically 25-45 nucleotides in length with the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Mutagenesis: The mutagenesis reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) and a low number of PCR cycles (12-18) to minimize secondary mutations. The reaction typically contains the plasmid template, mutagenic primers, dNTPs, and the DNA polymerase in a suitable reaction buffer.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells (e.g., DH5α).
-
Selection and Sequencing: Transformed colonies are selected on appropriate antibiotic-containing agar (B569324) plates. Plasmid DNA is isolated from several colonies and the entire Nurr1 LBD coding region is sequenced to confirm the desired mutation and the absence of any unintended mutations.
Gal4-Nurr1 Hybrid Reporter Gene Assay
Objective: To quantify the transcriptional activation of Nurr1 by this compound in a cellular context.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plasmids:
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with Gal4 upstream activating sequences (UAS) (e.g., pG5luc).
-
Expression Plasmid: A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the Nurr1 ligand-binding domain (LBD) (e.g., pCMV-Gal4-Nurr1-LBD).
-
Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.
-
-
Transfection: HEK293T cells are seeded in 96-well plates and co-transfected with the reporter, expression, and control plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After 16-24 hours of incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the Nurr1 LBD.
Methodology:
-
Protein Purification: Recombinant human Nurr1 LBD is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. The purified protein is dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Sample Preparation: The purified Nurr1 LBD is placed in the sample cell of the ITC instrument at a concentration of 10-20 µM. This compound is dissolved in the same ITC buffer and loaded into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM). All solutions are degassed prior to the experiment.
-
ITC Experiment: The experiment is performed at a constant temperature (e.g., 25°C). A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.
Visualizations of Key Processes
Signaling Pathway of Nurr1 Activation
Caption: this compound allosterically activates Nurr1.
Experimental Workflow for Reporter Gene Assay
Caption: Workflow for the Gal4-Nurr1 hybrid reporter gene assay.
Logical Relationship in ITC Experiment
Caption: Logical flow of an Isothermal Titration Calorimetry experiment.
References
The In Vivo Pharmacokinetics of Vidofludimus Hemicalcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule investigational drug being developed for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing-remitting multiple sclerosis (RRMS) and other autoimmune conditions.[1][2] Its mechanism of action is dual, targeting both the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1).[3][4] This dual action provides both anti-inflammatory and potential neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing available clinical data, detailing experimental protocols, and visualizing key biological pathways.
Core Pharmacokinetic Profile
This compound has been evaluated in multiple clinical trials, demonstrating a consistent and favorable pharmacokinetic profile that supports a once-daily oral dosing regimen.[5][6] To date, the drug has been administered to over 2,700 human subjects and patients.[3]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in healthy male subjects from single ascending dose (SAD) and multiple ascending dose (MAD) studies.[5][6]
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Fasted)
| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC0-t (µg·h/mL) | AUC0-inf (µg·h/mL) | t1/2 (hr) |
| 10 | 0.52 | 4.0 | 15.1 | 15.8 | 30.5 |
| 20 | 1.05 | 4.0 | 32.7 | 34.1 | 31.2 |
| 30 | 1.62 | 4.0 | 51.8 | 54.2 | 32.1 |
| 40 | 2.15 | 4.0 | 70.1 | 73.0 | 33.0 |
Data extracted from a Phase 1 study in healthy male subjects.[5]
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Male Subjects at Steady State
| Dose (mg) | Cmax,ss (µg/mL) | Tmax,ss (hr) | AUC0-24,ss (µg·h/mL) | t1/2 (hr) | Accumulation Ratio (AUC) |
| 30 | 3.28 | 4.0 | 65.4 | 29.8 | ~2 |
| 40 | 4.35 | 4.0 | 87.2 | 30.1 | ~2 |
| 50 | 5.51 | 4.0 | 110.0 | 30.4 | ~2 |
Data extracted from a Phase 1 study in healthy male subjects. Steady state was achieved in approximately 6-8 days.[5][6]
Pharmacokinetic Characteristics:
-
Dose Proportionality: this compound exhibits dose-proportional pharmacokinetics after both single and multiple oral doses.[5][6]
-
Absorption: The drug is well absorbed after oral administration.[5][6]
-
Effect of Food: The pharmacokinetics of this compound are not significantly impacted by food.[5][6]
-
Half-Life: The geometric mean plasma half-life at steady state is approximately 30 hours, which supports a once-daily dosing schedule.[5][6]
-
Accumulation: The accumulation factor for multiple daily dosing is approximately 2.[5][6]
-
Steady State: Steady-state concentrations are typically reached within 6 to 8 days of daily dosing.[5][6]
-
Metabolism: The main metabolite in humans is formed via O-demethylation.[7] The primary cytochrome P450 isoform involved in its metabolism is CYP2C8, with minor contributions from CYP2C9.[7]
Preclinical Pharmacokinetics:
Detailed quantitative in vivo pharmacokinetic data for this compound in preclinical species such as mice, rats, and dogs are not extensively available in the public scientific literature. However, it has been noted that the potency of Vidofludimus in inhibiting rat and mouse DHODH is 7.5 and 64.4 times lower, respectively, than its potency against human DHODH.[8]
Experimental Protocols
Bioanalytical Method for Quantification in Human Plasma and Urine
The concentration of this compound (IMU-838) in plasma and urine samples is determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]
Sample Preparation:
-
Samples are stored at -20°C until analysis.[5]
-
Protein precipitation of plasma and urine samples is performed using an internal standard (SC-13093).[5]
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: Applied Biosystems API 4000 mass spectrometer coupled with an Agilent 1200 series HPLC system.[5]
-
Chromatographic Column: Luna C8 (50 × 2.0 mm, 3 μm).[5]
-
Mobile Phase A: 0.7708 g ammonium (B1175870) acetate (B1210297) in 1000 mL HPLC-grade water, adjusted to pH 5 with acetic acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Lower Limit of Quantitation (LLOQ): 0.100 µg/mL.[5]
-
Linear Calibration Range: 0.100–25.0 µg/mL.[5]
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are attributed to its dual mechanism of action: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of the nuclear receptor related 1 (Nurr1).
DHODH Inhibition Signaling Pathway
This compound is a potent and selective inhibitor of the mitochondrial enzyme DHODH.[5][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of highly activated lymphocytes.[1][7] By inhibiting DHODH, this compound selectively targets metabolically active T and B cells, leading to a reduction in their proliferation and pro-inflammatory cytokine production, without causing broad immunosuppression.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. A Regulatory Circuit Mediating Convergence between Nurr1 Transcriptional Regulation and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vidofludimus Hemicalcium: A Technical Guide to its Molecular Characteristics and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidofludimus hemicalcium, an orally administered small-molecule immunomodulator, is under investigation for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing and progressive forms of multiple sclerosis. Its therapeutic potential stems from a novel dual mechanism of action: the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine (B1678525) synthesis, and the activation of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanisms of action of this compound. It further details experimental protocols for key assays and outlines the workflow of clinical trials investigating its efficacy and safety.
Molecular Structure and Physicochemical Properties
Vidofludimus is chemically described as 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid.[1] The hemicalcium salt consists of two molecules of Vidofludimus per calcium ion.
Table 1: Molecular and Physicochemical Properties of Vidofludimus and this compound
| Property | Vidofludimus | This compound |
| Molecular Formula | C₂₀H₁₈FNO₄[1] | C₄₀H₃₄CaF₂N₂O₈[2] |
| Molecular Weight | 355.365 g/mol [1] | 748.8 g/mol [2] |
| CAS Number | 717824-30-1[1] | 1354012-90-0[3] |
| Appearance | Crystalline solid | White crystalline polymorph A[4] |
| Melting Point | Not specified | ~155°C (solvated form)[4] |
| Solubility | DMSO (~25 mg/mL), DMF (~25 mg/mL), Sparingly soluble in aqueous buffers | Soluble in DMSO[5] |
| logP | 3.4[6] | Not specified |
| pKa | Not specified | Not specified |
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, targeting both inflammatory and neurodegenerative pathways implicated in autoimmune diseases.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Vidofludimus is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a critical step in the de novo synthesis of pyrimidines.[1][7][8] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore highly dependent on the de novo pathway.[1] By inhibiting DHODH, Vidofludimus depletes the intracellular pyrimidine pool in these activated immune cells, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis.[2][9] This selective action on hyperactive lymphocytes is believed to reduce the inflammatory responses characteristic of autoimmune diseases, without causing broad immunosuppression.[10][11] Resting cells, in contrast, can utilize the pyrimidine salvage pathway and are thus less affected.[9]
Caption: Vidofludimus inhibits DHODH in the de novo pyrimidine synthesis pathway.
Activation of Nuclear Receptor-Related 1 (Nurr1)
In addition to its immunomodulatory effects, Vidofludimus acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor predominantly expressed in the central nervous system.[1][12] Nurr1 plays a crucial role in the survival and function of dopaminergic neurons and has demonstrated neuroprotective and anti-inflammatory properties.[13][14] Activation of Nurr1 by Vidofludimus is thought to mediate its neuroprotective effects by promoting neuronal survival, reducing oxidative stress, and increasing the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[13][15] This mechanism is particularly relevant for neurodegenerative diseases like multiple sclerosis, where protecting neurons from damage is a key therapeutic goal.
Caption: Vidofludimus activates the Nurr1 signaling pathway leading to neuroprotection.
Experimental Protocols
Cell-Free DHODH Inhibition Assay
This protocol outlines the methodology for determining the inhibitory activity of Vidofludimus on recombinant human DHODH.
Materials:
-
N-terminally truncated recombinant human DHODH enzyme
-
This compound
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone
-
Dihydroorotate
-
Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the Vidofludimus stock solution to obtain a range of test concentrations.
-
In a 96-well plate, prepare the reaction mixture containing 60 µM DCIP, 50 µM decylubiquinone, and the DHODH enzyme in the assay buffer. The enzyme concentration should be adjusted to achieve a linear reaction rate.[16]
-
Add the Vidofludimus dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding 100 µM dihydroorotate to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over a 2-minute period at 30°C.[17]
-
Calculate the rate of reaction for each concentration of Vidofludimus.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Vidofludimus concentration.
Caption: Workflow for the cell-free DHODH inhibition assay.
IL-17 Secretion Assay in Human PBMCs
This protocol describes a method to assess the effect of Vidofludimus on the secretion of IL-17 from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
IL-17 Catch Reagent
-
IL-17 Detection Antibody (PE-conjugated)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Culture the PBMCs in the presence of various concentrations of this compound or vehicle control for a predetermined pre-incubation period.
-
Stimulate the cells with a suitable agent (e.g., PHA) to induce IL-17 secretion.
-
Label the cells with the IL-17 Catch Reagent, which binds to a cell surface marker and captures secreted IL-17.
-
Incubate the cells under conditions that allow for cytokine secretion and capture.
-
Stain the cells with a PE-conjugated IL-17 Detection Antibody.
-
Analyze the percentage of IL-17 secreting cells using flow cytometry.
Caption: Workflow for the IL-17 secretion assay in human PBMCs.
Clinical Trial Workflow for Multiple Sclerosis
Clinical development of this compound for relapsing multiple sclerosis (RMS) has progressed to Phase 3 trials. The general workflow for these trials is outlined below.
Caption: A generalized workflow for Phase 3 clinical trials of Vidofludimus in MS.
Conclusion
This compound represents a promising therapeutic candidate for autoimmune and neurodegenerative diseases, distinguished by its dual mechanism of action that addresses both inflammation and neuroprotection. Its targeted inhibition of DHODH in activated lymphocytes offers a selective immunomodulatory effect, while its activation of Nurr1 provides a potential avenue for neurorestorative therapies. The ongoing clinical trials will be crucial in further elucidating the efficacy and safety profile of this novel compound and its potential to become a valuable treatment option for patients with multiple sclerosis and other debilitating conditions.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and is not approved for any indication.
References
- 1. imux.com [imux.com]
- 2. Vidofludimus calcium anhydrous | C40H34CaF2N2O8 | CID 56944639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Vidofludimus | C20H18FNO4 | CID 9820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. neurologylive.com [neurologylive.com]
- 14. Nurr1 activation: A novel approach to preventing neurodegeneration in MS - Medical Conferences [conferences.medicom-publishers.com]
- 15. filecache.investorroom.com [filecache.investorroom.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
Vidofludimus Hemicalcium: A Dual-Targeting Immunomodulator for Autoimmune Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally administered, next-generation small molecule immunomodulator currently in late-stage clinical development for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). Its unique first-in-class dual mechanism of action, combining selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) with activation of the nuclear receptor related 1 (Nurr1), positions it as a promising therapeutic candidate. This dual action targets both the inflammatory and neurodegenerative aspects of autoimmune pathologies. This technical guide provides a comprehensive overview of the core targets of vidofludimus hemicalcium, its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.
Core Targets and Mechanism of Action
This compound exerts its therapeutic effects through the modulation of two key molecular targets:
-
Dihydroorotate Dehydrogenase (DHODH): As a potent and selective inhibitor of DHODH, this compound targets the de novo pyrimidine (B1678525) synthesis pathway.[1] Highly proliferative immune cells, such as activated T and B lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and rely on this pathway.[2][3] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool in these activated lymphocytes, leading to metabolic stress, cell cycle arrest, and a reduction in pro-inflammatory cytokine production, including IL-17 and IFN-γ.[4][5] This selective action on hyperactive immune cells is thought to spare resting or memory immune cells, which can utilize the pyrimidine salvage pathway, thus avoiding broad immunosuppression.[4]
-
Nuclear Receptor Related 1 (Nurr1): this compound is also a potent activator of Nurr1, a neuroprotective transcription factor.[6] In the central nervous system, Nurr1 activation in microglia and astrocytes leads to the transrepression of pro-inflammatory gene expression.[7][8] This is achieved by recruiting a corepressor complex (CoREST) to NF-κB, a key regulator of inflammation, thereby inhibiting the transcription of neurotoxic mediators.[7][8] This mechanism is believed to contribute to the neuroprotective effects observed with this compound treatment.[6]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy
| Parameter | Value | Species/Cell Line | Reference |
| DHODH Inhibition | |||
| IC50 | 160 nM | Human | [9] |
| Potency vs. Teriflunomide | 2.6 times more potent | Human | [5] |
| Nurr1 Activation | |||
| EC50 (Gal4-Nurr1) | 0.4 ± 0.2 μM | HEK293T cells | [6] |
| Cytokine Inhibition | |||
| IL-17 and IFN-γ Secretion | Potent inhibition | Stimulated human PBMCs | [4][10] |
Table 2: Clinical Efficacy in Multiple Sclerosis
| Trial | Endpoint | Result | Patient Population | Reference |
| EMPhASIS (Phase 2) | Reduction in total active MRI lesions (24 weeks) | - 62% (45 mg dose) - 70% (30 mg dose) | Relapsing-Remitting MS | [11] |
| 12-week Confirmed Disability Worsening (CDW) (Open-Label Extension, 144 weeks) | 92.3% of patients remained free of 12-week CDW | Relapsing-Remitting MS | [12] | |
| 24-week Confirmed Disability Worsening (CDW) (Open-Label Extension, 144 weeks) | 92.7% of patients remained free of 24-week CDW | Relapsing-Remitting MS | [12] | |
| CALLIPER (Phase 2) | Reduction in risk of 24-week CDW | - 20% (overall PMS) - 30% (PPMS) - 15% (non-active SPMS) | Progressive MS | [13] |
| Annualized rate of thalamic brain volume loss | 20% reduction | Progressive MS | [14] | |
| New or enlarging T2 lesions | Significant reduction | Progressive MS | [14] | |
| ENSURE (Phase 3) | Primary Endpoint | Time to first relapse | Relapsing MS | [15][16] |
| Status | Enrollment complete, top-line data expected by end of 2026 | Relapsing MS | [15][17] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell-Free DHODH Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on DHODH enzyme activity.[18]
Methodology:
-
Enzyme Preparation: N-terminally truncated recombinant human DHODH enzyme is used.[18]
-
Assay Principle: The assay measures the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) to orotate (B1227488) by DHODH.
-
Procedure:
-
The reaction is performed in a 96-well plate.
-
The reaction mixture contains buffer, DHO, coenzyme Q, and DCIP.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of the DHODH enzyme.
-
The decrease in absorbance of DCIP is measured spectrophotometrically over time.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Nurr1 Reporter Gene Assay
Objective: To assess the ability of this compound to activate the Nurr1 transcription factor.[18]
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.[18]
-
Plasmids:
-
An expression vector for a Gal4 DNA-binding domain fused to the ligand-binding domain of Nurr1 (Gal4-Nurr1).
-
A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are co-transfected with the Gal4-Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
After transfection, cells are treated with various concentrations of this compound or a vehicle control.
-
Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.
-
-
Data Analysis: Cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.
Methodology:
-
Animal Model: Female C57BL/6 mice or Lewis rats are commonly used.
-
Induction of EAE:
-
Animals are immunized with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide (for mice) or spinal cord homogenate (for rats) in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the immune response and facilitate the entry of inflammatory cells into the CNS.
-
-
Treatment:
-
This compound is administered orally, typically starting at the onset of clinical signs or prophylactically.
-
A vehicle control group and often a positive control group (e.g., another approved MS therapy) are included.
-
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
-
Data Analysis: Clinical scores are analyzed over time, and statistical comparisons are made between treatment groups. Histological scores for inflammation and demyelination are also compared.
Conclusion
This compound represents a novel, dual-acting therapeutic approach for autoimmune diseases. Its ability to selectively target activated immune cells through DHODH inhibition, combined with the neuroprotective effects mediated by Nurr1 activation, addresses both the inflammatory and neurodegenerative components of these complex disorders. The preclinical and clinical data to date are promising, demonstrating a favorable safety profile and significant efficacy in reducing disease activity in multiple sclerosis. The ongoing Phase 3 ENSURE program will be critical in further defining the role of this compound in the treatment landscape for autoimmune diseases. This technical guide provides a foundational understanding of the core scientific principles and data supporting the development of this innovative molecule.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 7. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. imux.com [imux.com]
- 11. Vidofludimus Calcium Reduced RRMS Brain Lesions in EMPhASIS Trial - My MS Family [mymsfamily.com]
- 12. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]
- 13. neurologylive.com [neurologylive.com]
- 14. neurologylive.com [neurologylive.com]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. Immunic Announces Positive Outcome of Interim Analysis of Phase 3 ENSURE Program of Vidofludimus Calcium in Relapsing Multiple Sclerosis [prnewswire.com]
- 17. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 18. imux.com [imux.com]
Vidofludimus hemicalcium effect on T-cell and B-cell proliferation
An In-depth Technical Guide: The Effect of Vidofludimus Hemicalcium on T-Cell and B-Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly IMU-838) is a next-generation, orally available, selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This enzyme is critical for the de novo biosynthesis of pyrimidines, a metabolic pathway essential for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes.[2][3] By inducing metabolic stress in these hyperactive immune cells, this compound effectively modulates their proliferation and function without causing broad immunosuppression.[4][5] This targeted mechanism has shown promise in treating autoimmune diseases such as multiple sclerosis (MS) and other chronic inflammatory conditions.[2][4] This document provides a detailed overview of the core mechanism of action of this compound and its specific effects on T-cell and B-cell proliferation, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: DHODH Inhibition
The primary mechanism of action for this compound is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[2][5]
1.1. The Role of DHODH in Lymphocyte Proliferation DHODH is a key enzyme located in the inner mitochondrial membrane that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][6] Pyrimidines are essential building blocks for the synthesis of DNA and RNA.
While most cell types can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated T and B lymphocytes responding to an antigen, have a high demand for pyrimidines that can only be met by the de novo pathway.[3] Consequently, inhibiting DHODH selectively starves these activated lymphocytes of the necessary nucleotides for DNA replication and cell division, thereby halting their proliferation and effector functions.[2][3] This selective action on metabolically activated lymphocytes allows the remainder of the immune system to function normally.[5][7]
1.2. Signaling Pathway Diagram
Caption: DHODH inhibition pathway by this compound.
Effect on T-Cell Proliferation
This compound demonstrates potent inhibitory effects on T-cell proliferation, particularly on highly activated, pathogenic T-cells. This contributes to its anti-inflammatory properties by reducing the expansion of T-cell populations that drive autoimmune responses.
2.1. Quantitative Data The inhibitory activity of this compound on T-cell proliferation and DHODH has been quantified in several studies. It has shown superior potency compared to the first-generation DHODH inhibitor, teriflunomide.[6][8]
| Parameter | Compound | Value | Species | Notes | Reference |
| DHODH Inhibition (IC₅₀) | This compound | 160 nM | Human | [9] | |
| Teriflunomide | 420 nM | Human | Vidofludimus is 2.6x more potent. | [9] | |
| T-Cell Proliferation (EC₅₀) | This compound | 11.8 µM | Human | Phytohemagglutinin (PHA) stimulated T-cells. | [9] |
| Cytokine Inhibition | This compound | Potent Inhibition | Human | Specifically inhibits IL-17A, IL-17F, and IFN-γ expression in PBMCs. | [6][9] |
2.2. Experimental Protocol: T-Cell Proliferation Assay
This protocol describes a representative method for assessing the effect of this compound on antigen-stimulated T-cell proliferation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate the isolated T-cells in 96-well round-bottom plates at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).
-
Stimulation: Add a T-cell stimulus to the wells. For a polyclonal response, use phytohemagglutinin (PHA) at 5 µg/mL.[3] For an antigen-specific response, use antigen-presenting cells (APCs) loaded with a relevant peptide (e.g., OVA peptide for OT-I T-cells).[10]
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
2.3. Experimental Workflow Diagram
Caption: Workflow for a T-cell proliferation assay.
Effect on B-Cell Proliferation
Similar to its effect on T-cells, this compound inhibits the proliferation of activated B-cells. This dual action on both major lymphocyte lineages makes it a comprehensive immunomodulatory agent for autoimmune diseases where both cell types play a pathogenic role.
3.1. Quantitative Data While specific EC₅₀ values for B-cell proliferation are not as widely published, studies confirm a potent inhibitory effect.
| Parameter | Compound | Effect | Species | Notes | Reference |
| B-Cell Proliferation | This compound | Similar inhibitory effect to T-cells | Human | Tested on CpG ODN 2006-PTO dependent B-cell proliferation. | [9] |
3.2. Experimental Protocol: B-Cell Proliferation Assay
This protocol outlines a method for assessing the impact of this compound on stimulated B-cell proliferation.
-
Cell Isolation: Isolate B-cells from PBMCs using a negative selection B-cell isolation kit (MACS). Purity should be assessed via flow cytometry (e.g., CD19+).
-
Cell Culture: Plate the purified B-cells in 96-well flat-bottom plates at a density of 1 x 10⁵ cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound as described for the T-cell assay.
-
Stimulation: Add a B-cell stimulus to the wells. A common and potent stimulus is CpG oligodeoxynucleotide (ODN) 2006, which signals through Toll-like receptor 9 (TLR9).[9]
-
Treatment: Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement: Assess proliferation using either [³H]-thymidine incorporation (as described above) or a colorimetric assay such as CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), which measures metabolically active cells.
-
Analysis: For the MTS assay, measure absorbance at 490 nm. Calculate the percentage of inhibition and determine the EC₅₀ value.
3.3. Experimental Workflow Diagram
Caption: Workflow for a B-cell proliferation assay.
Conclusion
This compound is a potent, second-generation DHODH inhibitor that effectively suppresses the proliferation of both T-cells and B-cells. Its mechanism of action is highly selective for metabolically hyperactive lymphocytes, allowing it to exert a targeted immunomodulatory effect while preserving normal immune function.[4][5] The quantitative data demonstrates its superior potency over first-generation inhibitors.[8] By inhibiting the expansion and effector functions of pathogenic lymphocytes, this compound represents a promising therapeutic agent for the treatment of T-cell and B-cell-mediated autoimmune diseases.
References
- 1. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 3. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 5. Immunic Presents Key Vidofludimus Calcium Data at the ACTRIMS Forum 2025 [imux.com]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 10. imux.com [imux.com]
Vidofludimus Hemicalcium: A Deep Dive into its Therapeutic Potential for Inflammatory Bowel Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a significant therapeutic challenge. Vidofludimus hemicalcium (formerly IMU-838), a novel, orally administered small molecule, is emerging as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Selective DHODH Inhibition
This compound's primary mechanism of action is the selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are key drivers of the chronic inflammation characteristic of IBD.[1][3]
Unlike resting lymphocytes, which can utilize the pyrimidine salvage pathway, activated lymphocytes are highly dependent on the de novo pathway to meet their increased demand for DNA and RNA synthesis. By inhibiting DHODH, this compound effectively curtails the proliferation of these pathogenic immune cells without causing broad immunosuppression.[1][3] This targeted approach is a significant advantage over conventional immunosuppressants.
Beyond its anti-proliferative effects, DHODH inhibition by this compound also leads to a reduction in the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interferon-gamma (IFNγ).[4] This dual action of limiting immune cell expansion and suppressing inflammatory mediator release underscores its therapeutic potential in IBD.
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in IBD pathogenesis. The inhibition of DHODH leads to downstream effects on transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).
Preclinical Research and Experimental Protocols
This compound has demonstrated efficacy in various preclinical models of colitis, which are crucial for understanding its therapeutic potential and mechanism of action.[3]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
A key preclinical study utilized a TNBS-induced colitis model in rats to evaluate the in vivo effects of Vidofludimus.[5] This model mimics several features of Crohn's disease.
Experimental Protocol:
-
Animal Model: Young Wistar rats.
-
Induction of Colitis: A single intrarectal administration of TNBS (150 µl) on day 1.[5]
-
Treatment: Rats were orally dosed with either vehicle, Vidofludimus, or Vidofludimus in combination with uridine (B1682114) for 6 days.[5]
-
Endpoints: On day 6, colonic tissue was assessed for:
Key Findings:
-
Vidofludimus treatment significantly reduced macroscopic and histological damage in the colon.[5]
-
A reduction in the infiltration of CD3+ T cells was observed.[5]
-
Vidofludimus inhibited the nuclear binding of both STAT3 and NF-κB.[5]
-
Colonic IL-17 production was significantly suppressed.[5]
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 3. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imux.com [imux.com]
- 5. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Vidofludimus Hemiclacium in Multiple Sclerosis Models: A Technical Guide
Executive Summary
Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally available, next-generation small molecule immunomodulator under investigation for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, combining the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) with the activation of the nuclear receptor related 1 (Nurr1). This dual action targets both the inflammatory and the neurodegenerative aspects of MS pathophysiology. Preclinical studies in established animal models of MS, primarily experimental autoimmune encephalomyelitis (EAE), have demonstrated its potential to attenuate disease severity, reduce central nervous system (CNS) inflammation, and exert direct neuroprotective effects. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanisms of action of vidofludimus hemicalcium in the context of MS models.
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate two distinct and critical pathways involved in MS pathology.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound is a potent, selective inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Pathogenic, rapidly proliferating lymphocytes (T and B cells) heavily rely on this pathway to meet their high demand for pyrimidines required for DNA and RNA synthesis. By inhibiting DHODH, this compound induces metabolic stress specifically in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, such as the secretion of pro-inflammatory cytokines.[1] This selective action modulates the autoimmune response without causing broad immunosuppression, leaving the function of other immune cells largely intact.[2][3]
// Invisible edges for alignment Vidofludimus -> Inhibition [style=invis]; Inhibition -> DHODH [style=invis]; MetabolicStress -> Reduction [style=invis]; Reduction -> Proliferation [style=invis]; } /dot Caption: DHODH Inhibition Pathway by this compound.
Activation of Nuclear Receptor Related 1 (Nurr1)
Independent of its DHODH activity, this compound is a potent activator of Nurr1 (also known as NR4A2), a transcription factor highly expressed in neurons and glial cells (microglia, astrocytes).[1][4][5] Nurr1 plays a critical role in neuronal survival, differentiation, and function. Its activation has been shown to be neuroprotective by:
-
Reducing Neuroinflammation: In microglia and astrocytes, Nurr1 activation suppresses the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide (NO).[1][4]
-
Promoting Neuronal Survival: In neurons, Nurr1 upregulates the expression of genes involved in survival, differentiation, and improved neurotransmission, such as tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF).[4][5][6]
This neuroprotective action is particularly relevant for addressing the progressive, non-relapsing aspects of MS pathology.
// Invisible edges for alignment Vidofludimus -> Activation [style=invis]; Activation -> Nurr1 [style=invis]; Nurr1 -> Reduction [style=invis]; Reduction -> Neuroinflammation [style=invis]; Nurr1 -> Promotion [style=invis]; Promotion -> GeneExpression [style=invis]; } /dot Caption: Nurr1 Activation Pathway by this compound.
Efficacy in Preclinical MS Models
The therapeutic potential of this compound has been evaluated in rodent models of EAE, the most widely used animal model for MS.
Experimental Protocols
Rat Therapeutic EAE Model [7][8][9]
-
Animal Strain: Female Dark Agouti (DA) rats.
-
Induction of EAE: Immunization via subcutaneous administration of spinal cord homogenate emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment Protocol: Animals were randomized into treatment groups upon reaching a clinical score of ≥ 1. This compound was administered orally (p.o.) once daily at doses of 4 mg/kg, 20 mg/kg, and 60 mg/kg. Vehicle and leflunomide (B1674699) (4 mg/kg) served as negative and positive controls, respectively.
-
Primary Endpoints: Daily clinical scoring of disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis) and body weight measurement.
Mouse Prophylactic/Therapeutic EAE Model [4][10]
-
Animal Strain: C57BL/6 mice.
-
Induction of EAE: Immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in CFA, followed by administration of pertussis toxin.
-
Treatment Protocol:
-
Prophylactic: Daily oral administration of this compound (e.g., 150 mg/kg) initiated at or shortly after immunization.
-
Therapeutic: Treatment initiated after disease onset.
-
-
Endpoints: Clinical scoring, histological analysis of CNS for immune cell infiltration and demyelination, and biomarker analysis (e.g., plasma Neurofilament Light Chain [NfL] and BDNF).
Summary of Preclinical Efficacy Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of Vidofludimus
| Parameter | Species/Cell Type | IC₅₀ Value (μmol/L) | Comparison/Note | Reference |
| DHODH Enzyme Inhibition | Human (recombinant) | 0.134 | 2.6 times more potent than teriflunomide | [7][11][12] |
| Rat (recombinant) | 1.29 | 7.5-fold lower potency vs. human | [7][11][12] | |
| Mouse (recombinant) | 10.6 | 64.4-fold lower potency vs. human | [7][11][12] | |
| T-Cell Proliferation | Human PBMCs | ~13 | More efficacious than teriflunomide | [11][12] |
| Cytokine Secretion | Human PBMCs (IL-17) | ~6 | More efficacious than teriflunomide | [11][12] |
| Human PBMCs (IFN-γ) | - | More efficacious than teriflunomide | [7][11] |
Table 2: In Vivo Efficacy in Rodent EAE Models
| Model | Treatment Regimen | Key Findings | Reference |
| Rat Therapeutic EAE | 20 mg/kg, daily p.o. | Statistically significant decrease in disease scores. Disease fully ameliorated in 5/8 (62.5%) rats at study end. | [8][9] |
| 60 mg/kg, daily p.o. | Statistically significant decrease in disease scores. Disease fully ameliorated in 7/8 (87.5%) rats at study end. | [8][9] | |
| Mouse Prophylactic EAE | 150 mg/kg, daily p.o. | - Reduced plasma NfL (biomarker for axonal damage).- Increased plasma BDNF (biomarker for Nurr1 activation).- Increased expression of Nurr1 target genes (Th, Cox5b, Sod1) in CNS. | [4][6][10] |
| Mouse EAE (Pilot Study) | Dose not specified | - Reduced microglial activation marker (Iba-1).- Reduced neuronal injury marker (APP).- Increased myelin marker (MBP). | [4][13] |
Conclusion and Clinical Translation
Preclinical data from cellular and animal models robustly support the dual mechanism of action of this compound. Its ability to selectively target activated lymphocytes via DHODH inhibition provides a strong rationale for its use in controlling the inflammatory relapses characteristic of MS. Furthermore, its capacity to activate the Nurr1 pathway offers a novel, neuroprotective strategy to potentially slow or halt the progressive neurodegeneration that remains a major unmet need in MS treatment.[1][4]
These promising preclinical findings have formed the basis for extensive clinical development. This compound has been evaluated in Phase 2 trials for both relapsing-remitting MS (EMPhASIS trial) and progressive MS (CALLIPER trial) and is currently in Phase 3 trials for relapsing MS (ENSURE program).[1][14][15] The data from these preclinical models provide essential context for interpreting clinical outcomes and underscore the compound's potential as a differentiated oral therapy for multiple sclerosis.
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. neurologylive.com [neurologylive.com]
- 6. imux.com [imux.com]
- 7. researchgate.net [researchgate.net]
- 8. imux.com [imux.com]
- 9. researchgate.net [researchgate.net]
- 10. imux.com [imux.com]
- 11. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. nationalmssociety.org [nationalmssociety.org]
Methodological & Application
Application Notes and Protocols for Vidofludimus Hemicalcium In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug candidate with a dual mechanism of action, positioning it as a promising therapeutic for autoimmune diseases such as multiple sclerosis (MS) and other chronic inflammatory conditions.[1][2][3][4] It is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1][2][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its effects through two primary pathways:
-
DHODH Inhibition: Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[5][6] Highly proliferating cells, such as activated lymphocytes, are heavily dependent on this pathway for DNA and RNA synthesis.[5][6] By inhibiting DHODH, this compound selectively targets these hyperactive immune cells, leading to metabolic stress and a reduction in their proliferation and pro-inflammatory cytokine production.[2][6] This targeted immunomodulation is a key aspect of its anti-inflammatory effects.[2][6]
-
Nurr1 Activation: Nuclear receptor related 1 (Nurr1) is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons and has neuroprotective and anti-inflammatory functions.[1][7] Activation of Nurr1 by this compound is thought to contribute to its neuroprotective potential, a significant attribute for its application in neurodegenerative diseases like MS.[1][7]
Signaling Pathways
Caption: DHODH Inhibition Pathway by Vidofludimus.
Caption: Nurr1 Activation Pathway by Vidofludimus.
Quantitative Data Summary
| Assay Type | Target/Cell Line | Species | Parameter | Value | Reference(s) |
| DHODH Enzyme Inhibition | Recombinant DHODH | Human | IC50 | 160 nM | [5] |
| T-Cell Proliferation | PHA-stimulated PBMCs | Human | EC50 | 11.8 µM | |
| Cytokine Release (IL-17) | PHA-stimulated PBMCs | Human | IC50 | ~5-8 µM | |
| Cytokine Release (IFN-γ) | PHA-stimulated PBMCs | Human | IC50 | ~5-8 µM | |
| Nurr1 Activation | HEK293T Cells | Human | EC50 | ~450 nM | [5] |
| Antiviral (SARS-CoV-2) | Vero Cells | EC50 | 7.6 µM |
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on recombinant human dihydroorotate dehydrogenase (DHODH). The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator of DHODH activity.
Caption: DHODH Enzyme Inhibition Assay Workflow.
Materials:
-
Recombinant human DHODH protein (N-terminally truncated)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone (B1670182) (Coenzyme Q10 analog)
-
2,6-dichloroindophenol (DCIP)
-
This compound
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer.
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone at their final desired concentrations.
-
Prepare a solution of recombinant human DHODH in assay buffer.
-
Prepare a solution of DCIP in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the DHODH enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 178 µL of the DHO/decylubiquinone/DCIP reaction mixture to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Lymphocyte Proliferation Assay
This protocol outlines the procedure for assessing the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with the mitogen phytohemagglutinin (PHA).
Caption: Lymphocyte Proliferation Assay Workflow.
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin-L (PHA-L)
-
This compound
-
DMSO
-
96-well cell culture plate
-
Cell proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like CellTiter-Glo®)
-
Appropriate detection instrument (scintillation counter or luminometer)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.
-
-
Compound and Mitogen Addition:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of PHA-L solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
-
Proliferation Measurement (using [3H]-thymidine):
-
During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the PHA-stimulated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cytokine Release Assay (IL-17 & IFN-γ)
This protocol describes the measurement of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) released from stimulated PBMCs treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Cytokine Release Assay Workflow.
Materials:
-
PBMCs (isolated as described in the proliferation assay)
-
Complete RPMI-1640 medium
-
Stimulant (e.g., PHA or anti-CD3/anti-CD28 antibodies)
-
This compound
-
DMSO
-
Human IL-17 ELISA kit
-
Human IFN-γ ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1-3 of the Lymphocyte Proliferation Assay protocol to set up the PBMC culture with this compound and the chosen stimulant.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for human IL-17 and IFN-γ on the collected supernatants according to the manufacturer's instructions provided with the ELISA kits.[8] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve for each cytokine.
-
Determine the concentration of IL-17 and IFN-γ in each sample from the standard curve.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound.
-
Determine the IC50 value for the inhibition of each cytokine's release.
-
Nurr1 Activation Reporter Gene Assay
This protocol details a reporter gene assay to quantify the activation of Nurr1 by this compound in HEK293T cells.
Caption: Nurr1 Reporter Gene Assay Workflow.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Expression plasmid for a Gal4 DNA-binding domain fused to the Nurr1 ligand-binding domain (Gal4-Nurr1)
-
Reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plate
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the Gal4-Nurr1 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 5 hours after transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the fold activation of luciferase expression for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the fold activation against the logarithm of the compound concentration.
-
Epstein-Barr Virus (EBV) Reactivation Assay
This protocol describes an assay to evaluate the effect of this compound on the lytic reactivation of Epstein-Barr Virus (EBV) in Akata-EBV-GFP B cells.
Caption: EBV Reactivation Assay Workflow.
Materials:
-
Akata-EBV-GFP B cells (EBV-positive B-cell line with a GFP reporter for lytic infection)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lytic cycle inducer (e.g., goat anti-human IgG antibody)
-
This compound
-
DMSO
-
24-well cell culture plate
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture Akata-EBV-GFP cells in complete RPMI-1640 medium.
-
-
Compound Treatment and Lytic Induction:
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Induce lytic reactivation by adding anti-human IgG to a final concentration of 10 µg/mL.[9]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of GFP-positive cells in each treatment condition.
-
Calculate the percentage of inhibition of EBV reactivation for each concentration of this compound relative to the induced control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to assess the dose-dependent effect.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the dual mechanism of action of this compound. By quantifying its inhibitory effect on DHODH and its activating effect on Nurr1, as well as its functional consequences on lymphocyte proliferation, cytokine release, and viral reactivation, researchers can gain a comprehensive understanding of its therapeutic potential. These protocols are intended to serve as a guide for scientists and drug development professionals in the evaluation of this compound and other dual-acting immunomodulatory and neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Direct Evidence of Abortive Lytic Infection-Mediated Establishment of Epstein-Barr Virus Latency During B-Cell Infection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lymphocyte proliferation assay [bio-protocol.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
Application Notes & Protocols: Vidofludimus Hemicalcium in EAE Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) currently under investigation for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] Its primary mechanism involves blocking the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the proliferation of highly activated lymphocytes, such as T and B cells, thereby exerting an immunomodulatory effect.[1][3] Uniquely, Vidofludimus calcium also functions as a potent activator of the Nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective functions.[2][4] This dual action suggests potential for both anti-inflammatory and neuroprotective effects in neurodegenerative diseases like MS.[5] The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS, mimicking key aspects of the disease's pathology, including CNS inflammation, demyelination, and paralysis.[6] These notes provide detailed protocols and summarized data for the application of this compound in EAE models.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
DHODH Inhibition: As a selective DHODH inhibitor, it targets the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway within mitochondria.[1][3] Highly activated T and B lymphocytes have a substantial demand for pyrimidines to support DNA and RNA synthesis for their proliferation and effector functions.[3] By inhibiting DHODH, this compound creates metabolic stress specifically in these hyperactive immune cells, leading to reduced proliferation and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[7][8]
-
Nurr1 Activation: Vidofludimus calcium is a potent activator of Nurr1, a nuclear receptor highly expressed in neurons and glial cells (microglia and astrocytes).[4][9] Nurr1 activation is linked to neuroprotection by regulating genes that enhance neuronal survival and reduce the production of neurotoxic mediators.[5][9] This mechanism may contribute to halting neurodegeneration and disability progression.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 3. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imux.com [imux.com]
- 5. youtube.com [youtube.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. filecache.investorroom.com [filecache.investorroom.com]
Application Notes and Protocols for Dosing Vidofludimus Hemicalcium in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Vidofludimus hemicalcium in rodent models of autoimmune and inflammatory diseases.
Introduction
This compound is an orally administered small-molecule immunomodulatory drug candidate with a dual mechanism of action. It is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, and an activator of the nuclear receptor-related 1 protein (Nurr1).[1] Inhibition of DHODH selectively targets rapidly proliferating activated lymphocytes, which are crucial drivers of autoimmune diseases, by depleting their pyrimidine supply.[2] The activation of Nurr1 is associated with neuroprotective effects.[1][3] These mechanisms make this compound a promising therapeutic agent for autoimmune conditions such as multiple sclerosis and inflammatory bowel disease.[1][2]
Data Presentation: Dosing in Rodent Models
The following tables summarize the quantitative data from key rodent studies investigating the efficacy of this compound. It is important to note that the potency of Vidofludimus is reported to be 7.5-fold and 64.4-fold lower for rat and mouse DHODH, respectively, compared to human DHODH.[3][4]
Table 1: this compound Dosing in Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Details | Reference |
| Species/Strain | Dark Agouti (DA) Rats | [5] |
| Model | Experimental Autoimmune Encephalomyelitis (EAE) | [5] |
| Induction | Subcutaneous immunization with rat spinal cord homogenate | [5] |
| Drug Form | Vidofludimus (free acid) | [6] |
| Vehicle | Not specified, referred to as "vehicle" | [4][7] |
| Route of Admin. | Oral gavage (p.o.) | [4][7] |
| Dosage | 4 mg/kg, 20 mg/kg, 60 mg/kg | [4][7] |
| Frequency | Once daily | [4][7] |
| Treatment Start | After onset of clinical signs (score ≥ 1) | [4][7] |
| Key Findings | Dose-dependent reduction in cumulative disease scores. Statistically significant decrease in disease scores at 20 mg/kg and 60 mg/kg. | [4][7] |
Table 2: this compound Dosing in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Details | Reference |
| Species/Strain | C57BL/6 Mice | [8] |
| Model | Experimental Autoimmune Encephalomyelitis (EAE) | [8] |
| Induction | Immunization with MOG35-55 peptide | [8] |
| Drug Form | Vidofludimus calcium (VidoCa) | [8] |
| Vehicle | Not specified, referred to as "vehicle" | [8] |
| Route of Admin. | Oral gavage (p.o.) | [8] |
| Dosage | 30 mg/kg, 150 mg/kg | [8] |
| Frequency | Once daily | [8] |
| Treatment Start | 5 days post-immunization (d.p.i.) | [8] |
| Key Findings | Reduced disease severity. Significant reduction in T helper cells, Th17 cells, and GM-CSF-producing Th cells in the CNS at 150 mg/kg. | [8] |
Experimental Protocols
Protocol 1: Therapeutic Dosing of this compound in a Rat EAE Model
This protocol is based on studies investigating the therapeutic efficacy of Vidofludimus in rats after the onset of EAE symptoms.[4][7]
1. Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Female Dark Agouti (DA) rats (11-weeks old)[5]
-
Rat spinal cord homogenate for immunization
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Oral gavage needles (16-18 gauge, 2-3 inches long)
-
Syringes
-
Animal scale
2. EAE Induction:
-
Prepare an emulsion of rat spinal cord homogenate in CFA.
-
Immunize female DA rats subcutaneously at the base of the tail with the emulsion.[5]
-
Monitor rats daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness). A standard 0-5 scoring system is typically used.
3. Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 4 mg/ml, 20 mg/ml, 60 mg/ml for a 1 ml/kg dosing volume).
-
Once a rat develops a clinical score of ≥ 1, randomize it into a treatment or vehicle control group.[4][7]
-
Weigh each rat daily to accurately calculate the dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.
-
Administer the prepared this compound suspension or vehicle control orally once daily using a gavage needle.[4][7]
4. Monitoring and Endpoints:
-
Record clinical scores and body weights daily.
-
At the end of the study, tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination, and for analysis of immune cell infiltration.
Protocol 2: Prophylactic Dosing of this compound in a Mouse EAE Model
This protocol describes a prophylactic treatment regimen where this compound is administered before the expected onset of clinical signs in a mouse EAE model.[8]
1. Materials:
-
This compound
-
Vehicle for suspension
-
Female C57BL/6 mice (11-weeks old)[8]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile saline
-
Oral gavage needles (18-20 gauge, 1.5 inches long)
-
Syringes
-
Animal scale
2. EAE Induction:
-
Prepare an emulsion of MOG35-55 in CFA.
-
Immunize female C57BL/6 mice subcutaneously at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
3. Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 3 mg/ml and 15 mg/ml for a 10 ml/kg dosing volume).
-
Begin daily oral gavage administration of this compound or vehicle control at 5 days post-immunization.[8]
-
Weigh each mouse daily to ensure accurate dosing. The maximum recommended oral gavage volume for mice is 10 ml/kg.
4. Monitoring and Endpoints:
-
Begin daily monitoring for clinical signs of EAE starting from day 7 post-immunization.
-
Record clinical scores and body weights daily.
-
At the study endpoint (e.g., 25 days post-immunization), collect blood for biomarker analysis (e.g., neurofilament light chain) and central nervous system tissue for flow cytometric analysis of immune cell populations and histological assessment.[8]
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for Vidofludimus rodent studies.
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. Immunic Reports Positive Data from Maintenance Phase of Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Moderate-to-Severe Ulcerative Colitis - Immunic Therapeutics [imux.com]
- 3. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. researchgate.net [researchgate.net]
Vidofludimus Hemicalcium: A Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule drug candidate with a dual mechanism of action, making it a compound of significant interest for autoimmune diseases, neurodegenerative disorders, and virology.[1][2][3][4] It is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1).[3][4][5][6] This unique profile allows this compound to exert anti-inflammatory, neuroprotective, and anti-viral effects.[2][3][4] This guide provides detailed application notes and protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound's biological effects stem from two primary molecular targets:
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidimetabolically active T and B cells, leading to metabolic stress and a reduction in their activity and proliferation.[2] This selective action on hyperactivated immune cells is central to its anti-inflammatory effects.[2]
-
Nuclear Receptor Related 1 (Nurr1) Activation: Nurr1 is a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[5][7][8] It also plays a role in mitigating neuroinflammation by regulating the activity of microglia and astrocytes.[2] By activating Nurr1, this compound promotes neuronal survival and reduces the production of neurotoxic mediators, contributing to its neuroprotective properties.[2][5][7]
Signaling Pathways
The dual mechanism of this compound impacts distinct but interconnected signaling pathways.
Data Presentation: In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of this compound in various cell-based assays.
Table 1: Anti-Inflammatory and Anti-Proliferative Activity
| Assay Type | Cell Type | Stimulation | This compound Concentration | Observed Effect | Reference |
| T-Cell Proliferation | Murine transgenic CD8 T cells (OT-I and OT-III) | Antigen-specific (OVA257-264) and Polyclonal (αCD3/αCD28) | 10 µM | Inhibition of proliferation, with a more pronounced effect on high-affinity T cells. | [9] |
| Cytokine Secretion | Mixed Lymphocyte Reaction (MLR) with human PBMCs | Allogeneic stimulation | 1, 3, 10, 30 µM | Dose-dependent inhibition of TNFα, IL-6, and IL-1β secretion.[9] | [9] |
| Cytokine Secretion | Stimulated human immune cells | Phytohemagglutinin (PHA) | Not specified | Potent inhibition of IL-17 and IFN-γ release.[10] | [10] |
Table 2: Neuroprotective Activity
| Assay Type | Cell Line | Challenge | This compound Concentration | Observed Effect | Reference |
| Neuronal Survival | Human neuroblastoma (SH-SY5Y) | 6-hydroxydopamine (6-OHDA) | 1 µM | Significantly enhanced cell survival.[5][11] | [5][11] |
| Neuronal Survival | Murine neuroblastoma (N2A) | TNFα and Cycloheximide (CHX) | Not specified | Significantly improved cell survival.[5] | [5] |
| Nurr1 Target Gene Expression | Human neuroblastoma (SH-SY5Y) | 6-OHDA | 1 µM | Rescued Nurr1 target gene expression.[11] | [11] |
| Nurr1 Target Gene Expression | Rat dopaminergic neurons (N27), Murine neuroblastoma (N2A), Human microglia (HMC3) | Basal | 1 µM (N27), various concentrations (N2A, HMC3) | Increased expression of Nurr1-regulated genes (e.g., VMAT2, TH).[7] | [7] |
| Neurofilament Light Chain (NfL) Release | Murine neuroblastoma (N2A) | TNFα and CHX | Not specified | Dose-dependently reduced NfL levels in the supernatant.[5] | [5] |
Table 3: Anti-Viral Activity
| Assay Type | Virus | Cell Line | This compound Concentration (EC50) | Observed Effect | Reference |
| Viral Replication | SARS-CoV-2 | Vero cells | 7.6 ± 5.8 µM | Inhibition of viral replication.[12] | [12] |
| Viral Replication | Various RNA and DNA viruses (HIV, HCV, hCMV, Arenavirus, Influenza A) | Human PBMCs and other cell lines | Not specified | Broad-spectrum antiviral activity.[1] | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments with this compound.
Protocol 1: T-Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on T-cell proliferation.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend cells in PBS at a concentration of 1x10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1x10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the CFSE-labeled cell suspension to each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 µM to 30 µM.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of T-cell stimulation reagents (e.g., a combination of anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations) to all wells except for the unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and wash them with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of CFSE in the lymphocyte gate.
-
Proliferation is indicated by a decrease in CFSE fluorescence intensity as the dye is diluted with each cell division.
-
Protocol 2: Cytokine Secretion Assay
This protocol is for measuring the effect of this compound on the secretion of pro-inflammatory cytokines from activated immune cells.
Materials:
-
This compound
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Stimulating agent (e.g., Lipopolysaccharide - LPS, or anti-CD3/CD28 antibodies)
-
96-well flat-bottom cell culture plates
-
Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for TNFα, IL-6, IL-1β, IL-17, IFN-γ)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1x10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the PBMC suspension to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., 1 µM to 30 µM).
-
Add 50 µL of the this compound dilutions to the respective wells, including a vehicle control.
-
Add 50 µL of the stimulating agent (e.g., LPS at 100 ng/mL) to all wells except for the unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of the cytokines of interest in the supernatant using an appropriate detection kit according to the manufacturer's instructions.
-
Protocol 3: Neuronal Cell Viability Assay
This protocol assesses the neuroprotective effect of this compound against a neurotoxin.
References
- 1. sec.gov [sec.gov]
- 2. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 5. imux.com [imux.com]
- 6. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 7. imux.com [imux.com]
- 8. neurologylive.com [neurologylive.com]
- 9. imux.com [imux.com]
- 10. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. filecache.investorroom.com [filecache.investorroom.com]
- 12. IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Efficacy of Vidofludimus Hemicalcium in Primary Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule immunomodulator under investigation for treating chronic inflammatory and autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis.[1][2][3] Its therapeutic potential stems from a unique, dual mechanism of action: inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and activation of the Nuclear Receptor Related 1 (Nurr1).[1][4] This dual action allows it to exert anti-inflammatory, neuroprotective, and anti-viral effects.[5][6] By selectively targeting the metabolism of hyperactive, proliferating lymphocytes, this compound reduces pathogenic immune responses without causing broad immunosuppression.[7][8] This document provides detailed protocols for assessing the efficacy of this compound in relevant primary human cell lines.
Mechanism of Action
This compound's efficacy is rooted in two distinct cellular pathways:
-
DHODH Inhibition: this compound is a potent and selective inhibitor of DHODH, a key mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[7][9] Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and rely heavily on this pathway.[7][10] By inhibiting DHODH, this compound induces metabolic stress in these hyperactive immune cells, leading to reduced proliferation and decreased production of pro-inflammatory cytokines like IL-17 and IFN-γ.[11][12] This targeted action spares resting or memory immune cells, which can utilize the pyrimidine salvage pathway.[2][10]
-
Nurr1 Activation: It is also a first-in-class activator of Nurr1, a neuroprotective transcription factor.[4][5] Nurr1 activation is associated with direct neuroprotective properties, acting on microglia, astrocytes, and neurons.[5] In glial cells, it leads to a reduction of pro-inflammatory cytokines and neurotoxic agents.[5][8] In neurons, it promotes survival and differentiation.[5] This mechanism is particularly relevant for its potential in treating neurodegenerative aspects of diseases like MS.[1][13]
Signaling Pathway Diagrams
Caption: DHODH inhibition pathway by this compound.
References
- 1. Vidofludimus - Wikipedia [en.wikipedia.org]
- 2. Immunic, Inc. Reports Positive Top-line Data from Phase 2 EMPhASIS Trial of IMU-838 in Patients with Relapsing-Remitting Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 3. Immunic Reports Positive Data from Maintenance Phase of Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Moderate-to-Severe Ulcerative Colitis - bmp Ventures AG [bmp.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 6. Immunic Presents Key Vidofludimus Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 7. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 8. Immunic Presents Key Vidofludimus Calcium Data at the ACTRIMS Forum 2025 [imux.com]
- 9. Safety and Efficacy of Vidofludimus Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
Application Notes: Vidofludimus Hemicalcium for Cytokine Expression Analysis
Introduction
Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally available, next-generation selective immunomodulatory drug currently under investigation for the treatment of autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD)[1][2][3]. Its therapeutic potential stems from a unique, dual mechanism of action: the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1)[4][5][6]. This dual action allows Vidofludimus hemicalcium to target both inflammation and neurodegeneration, key processes in many autoimmune disorders[1][7].
Mechanism of Action
-
DHODH Inhibition : this compound is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway[8][9]. Highly proliferative cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines to support DNA and RNA synthesis[9][10]. By blocking DHODH, this compound induces metabolic stress specifically in these hyperactive immune cells[1][11][12]. This selective action leads to a reduction in the proliferation of pathogenic lymphocytes and a potent suppression of pro-inflammatory cytokine secretion, including key cytokines like Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), without causing broad immunosuppression[9][12][13][14]. Vidofludimus has been shown to be 2.6 times more potent in inhibiting human DHODH compared to the first-generation inhibitor, teriflunomide[13][14].
-
Nurr1 Activation : Independently of its effect on DHODH, this compound activates the transcription factor Nurr1[1][4][5]. Nurr1 plays a critical role in the central nervous system, where its activation has direct neuroprotective effects[1]. In immune cells of the brain, such as microglia and astrocytes, Nurr1 activation leads to a reduction of pro-inflammatory cytokines (e.g., IL-6, TNFα) and other neurotoxic substances like reactive oxygen species[1][4][5]. This mechanism is particularly relevant for its therapeutic potential in neuroinflammatory conditions like multiple sclerosis[6][15].
Applications in Cytokine Research
This compound serves as a valuable tool for researchers studying inflammatory signaling and developing novel autoimmune therapies. Its primary application is the in vitro and in vivo analysis of cytokine modulation. It can be used to:
-
Investigate the role of specific T helper cell subsets (e.g., Th1 and Th17) in disease models by selectively inhibiting their hallmark cytokines (IFN-γ and IL-17A, respectively)[5][16][17].
-
Study the downstream effects of metabolic stress on immune cell function and cytokine gene transcription.
-
Explore the anti-inflammatory and neuroprotective signaling pathways mediated by Nurr1 activation in microglia and other CNS cells[1][5].
-
Evaluate potential combination therapies, as it has shown additive or synergistic effects when used with other agents like anti-TNF antibodies[11].
Data Presentation: Effect of this compound on Cytokine Expression
The following tables summarize the reported effects of this compound on the expression of various cytokines across different experimental models.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | Experimental System | Model/Cell Type | Concentration/Dose | Observed Effect | Reference(s) |
| IL-17A | In vitro | Activated Human PBMCs | Not specified | Potent inhibition of secretion | [9][13][14] |
| In vivo | Rat model of colitis | Not specified | Reduced IL-17 levels and STAT3 binding | [17][18] | |
| In vivo | Mouse EAE model | Not specified | Reduced number of pathogenic IL-17A+ T cells | [5][16][19] | |
| IFN-γ | In vitro | Activated Human PBMCs | Not specified | Potent inhibition of secretion | [9][13][14] |
| In vivo | Mouse EAE model | Not specified | Reduced number of pathogenic IFN-γ+ T cells | [5][16][19] | |
| TNF-α | In vitro | Mixed Lymphocyte Reaction (MLR) | 1-30 µM | Strong, dose-dependent inhibition of secretion | [11] |
| In vitro | LPS-stimulated human microglia | Not specified | Reduced gene expression | [5] | |
| IL-6 | In vitro | Mixed Lymphocyte Reaction (MLR) | 1-30 µM | Potent, dose-dependent inhibition of secretion | [11] |
| In vitro | LPS-stimulated human microglia | Not specified | Reduced gene expression | [5] | |
| GM-CSF | In vivo | Mouse EAE model | Not specified | Reduced number of pathogenic GM-CSF+ T cells | [5][16][19] |
| IL-1β | In vitro | Mixed Lymphocyte Reaction (MLR) | 1-30 µM | Secretion reduced by up to 60% | [11] |
Table 2: Induction of Neuroprotective Factors by this compound
| Factor | Experimental System | Model/Cell Type | Concentration/Dose | Observed Effect | Reference(s) |
| BDNF | In vitro | LPS-stimulated human PBMCs | Not specified | Increased levels | [5] |
| In vivo | Mouse EAE model | Not specified | Elevated plasma levels | [16] |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Dual mechanism of action of this compound.
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Immunic’s vidofludimus reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 9. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. imux.com [imux.com]
- 12. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 17. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Immunic Presented Key Vidofludimus Calcium Data at the 41st Congress of ECTRIMS, Highlighting Its Potential in Multiple Sclerosis [prnewswire.com]
Application Notes and Protocols for Vidofludimus Hemicalcium in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug with a dual mechanism of action, positioning it as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases such as multiple sclerosis (MS).[1][2][3] It functions as both a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1) protein.[1][2] This dual action allows it to exert both anti-inflammatory and direct neuroprotective effects.[3][4] These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in preclinical neuroinflammation research.
Mechanism of Action
This compound's therapeutic potential in neuroinflammation stems from its ability to modulate two distinct and critical pathways:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes (T and B cells).[1][4] By inhibiting DHODH, this compound selectively targets these hyperactive immune cells, leading to metabolic stress and a reduction in their pro-inflammatory activity, without broadly suppressing the immune system.[4][5]
-
Activation of Nuclear Receptor-Related 1 (Nurr1): Nurr1 is a transcription factor crucial for the development, maintenance, and survival of neurons.[1][4] Its activation by this compound promotes neuroprotective effects by acting on microglia, astrocytes, and neurons. In microglia and astrocytes, Nurr1 activation reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide.[1][4] In neurons, it enhances survival, differentiation, and neurotransmission.[1][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Species | Parameter | Value | Reference(s) |
| DHODH | Enzymatic Assay | Human | IC50 | 160 nM | [1][5][6] |
| Nurr1 | Reporter Gene Assay | Human | EC50 | 0.4 µM (400 nM) | [7][8][9][10] |
| NOR1 (NR4A3) | Reporter Gene Assay | Human | EC50 | 2.9 µM | [7][8] |
| Nur77 (NR4A1) | Reporter Gene Assay | Human | EC50 | 3.1 µM | [7][8] |
| T Cell Proliferation | Proliferation Assay | Human | EC50 | 11.8 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| MOG35-55 induced EAE in C57BL/6 mice | Prophylactic and therapeutic oral administration (150 mg/kg) | Reduced disease severity and incidence. Decreased immune cell infiltration into the CNS, including pathogenic T helper cells. | [11][12] |
| EAE in DA Rats | Therapeutic oral administration (20 and 60 mg/kg) | Dose-dependent inhibition of motor signs and disease scores. | [7][13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects in vitro.
Experimental Protocols
DHODH Enzymatic Activity Assay
This protocol is adapted from a general colorimetric assay for DHODH activity.
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.
-
In a 96-well plate, add the recombinant human DHODH enzyme to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in the assay buffer to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the log concentration of the compound.
Nurr1 Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the activation of Nurr1.
Materials:
-
HEK293T cells
-
Expression plasmid for Gal4-Nurr1 LBD fusion protein
-
Luciferase reporter plasmid with Gal4 upstream activating sequence (UAS)
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the Gal4-Nurr1 LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
The EC50 value can be determined by plotting the fold activation against the log concentration of this compound.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line.[8]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and supplements)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Optional: Differentiate the cells into a more mature neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 3-5 days.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 4 hours.[11]
-
Induce neurotoxicity by adding a pre-determined optimal concentration of a neurotoxin (e.g., 10 µg/ml 6-OHDA for 16 hours or 0.5 mM H2O2 for 24 hours).[8][11]
-
After the incubation period, remove the medium and add MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Microglia Activation and Cytokine Release Assay
This protocol describes how to measure the anti-inflammatory effects of this compound on activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., HMC3)
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
24-well cell culture plates
Procedure:
-
Seed microglia in a 24-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
The reduction in cytokine release in the presence of this compound indicates its anti-inflammatory activity.
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This is a widely used in vivo model of multiple sclerosis to evaluate the efficacy of therapeutic agents.[1]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. For example, dissolve MOG35-55 in sterile PBS at 2 mg/mL and emulsify with an equal volume of CFA containing 4 mg/mL Mycobacterium tuberculosis.
-
Anesthetize the mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second i.p. injection of 200 ng of PTX.
-
-
Treatment:
-
Prophylactic: Begin daily oral gavage of this compound (e.g., 150 mg/kg) or vehicle on the day of immunization (Day 0).
-
Therapeutic: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (typically around day 10-12).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 25-30), mice can be euthanized, and the brain and spinal cord can be collected for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immune cell infiltration analysis by flow cytometry.
-
Conclusion
This compound presents a compelling dual-action approach for the study of neuroinflammatory diseases. Its ability to concurrently suppress the inflammatory response and provide direct neuroprotection offers a unique tool for researchers in the field. The provided protocols and data serve as a foundational guide for the investigation of this compound in various preclinical models of neuroinflammation, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Genome-Wide Analysis Identifies NURR1-Controlled Network of New Synapse Formation and Cell Cycle Arrest in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 8. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytokine Secretion Dynamics of Isolated PBMC after Cladribine Exposure in RRMS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
Application Notes and Protocols for Vidofludimus Hemicalcium in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of Vidofludimus hemicalcium, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. This document outlines the mechanism of action of this compound, a standardized protocol for inducing EAE in C57BL/6 mice, methods for clinical evaluation, and detailed procedures for immunological and histological analyses. The provided information is intended to facilitate the effective design and execution of preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a next-generation oral immunomodulator that targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes.[1] By inhibiting DHODH, this compound selectively curtails the expansion of pathogenic T and B cells that drive autoimmune responses, without causing broad immunosuppression.[2][3] Specifically, it has been shown to inhibit the proliferation of T lymphocytes and reduce the secretion of pro-inflammatory cytokines such as IL-17 and IFN-γ.[1]
Experimental autoimmune encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS).[4][5][6][7] The model mimics key pathological features of MS, including central nervous system (CNS) inflammation, demyelination, and progressive paralysis, making it an invaluable tool for the preclinical evaluation of novel therapeutics.[4][5][6][7] This document provides detailed protocols for utilizing the EAE model to investigate the efficacy of this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for EAE Studies
Caption: Experimental workflow for this compound in EAE.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Reference |
| Rat EAE Study | [1] | |||
| Mean Cumulative EAE Score | ~25 | ~20 (4 mg/kg) | ~10 (20 mg/kg) & ~5 (60 mg/kg) | [1] |
| Mouse EAE Study | [8] | |||
| Mean Clinical Score (Day 25) | ~3.0 | ~2.5 (30 mg/kg) | ~1.5 (150 mg/kg) | [8] |
| T helper (Th) cells in CNS (cells/brain) | ~1.5 x 10^5 | Not specified | ~0.5 x 10^5 (150 mg/kg) | [8] |
| Th17 cells in CNS (cells/brain) | ~2.0 x 10^4 | Not specified | ~0.5 x 10^4 (150 mg/kg) | [8] |
| GM-CSF-producing Th cells in CNS (cells/brain) | ~2.5 x 10^4 | Not specified | ~0.5 x 10^4 (150 mg/kg) | [8] |
Experimental Protocols
MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes the induction of a chronic progressive EAE model in C57BL/6 mice.[5][7][9]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
A common concentration is 2 mg/mL of MOG35-55 in sterile PBS mixed 1:1 with CFA containing 4 mg/mL of M. tuberculosis.
-
Emulsify by drawing the mixture into and out of two Luer-lock syringes connected by a stopcock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).
-
Administer 200 ng of PTX in 200 µL of sterile PBS intraperitoneally (i.p.).[9]
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 200 µL of sterile PBS i.p.[9]
-
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Oral gavage needles
Procedure:
-
Prophylactic Treatment: Begin daily oral gavage of this compound or vehicle on the day of immunization (Day 0) or shortly after (e.g., Day 5) and continue throughout the study.[8]
-
Therapeutic Treatment: Initiate daily oral gavage upon the onset of clinical signs (e.g., EAE score of 1 or 2).
-
Dosage: Dosages in mouse models have ranged from 30 mg/kg to 150 mg/kg.[8] The appropriate dose should be determined based on the study objectives.
Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE and body weight changes starting from day 7 post-immunization.[10][11]
EAE Scoring Scale:
-
0: No clinical signs.
-
0.5: Distal limp tail.
-
1.0: Complete limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2.0: Unilateral partial hind limb paralysis.
-
2.5: Bilateral partial hind limb paralysis.
-
3.0: Complete bilateral hind limb paralysis.
-
3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.
-
4.0: Complete hind and forelimb paralysis.
-
5.0: Moribund or dead.
Immunological Analysis
Materials:
-
Percoll
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Dounce homogenizer
-
70 µm cell strainers
Procedure:
-
At the study endpoint, deeply anesthetize mice and perfuse transcardially with ice-cold PBS.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640.
-
Mechanically dissociate the tissue using a Dounce homogenizer.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in a 37% Percoll solution.
-
Carefully layer this onto a 70% Percoll solution and centrifuge at 500 x g for 20 minutes without brake.
-
Collect the mononuclear cells from the 37%/70% interphase.
-
Wash the cells with RPMI-1640 and proceed with further analysis.
Materials:
-
PMA (Phorbol 12-myristate 13-acetate)
-
Brefeldin A
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies (see suggested panel below)
Procedure:
-
Resuspend isolated CNS mononuclear cells or splenocytes in complete RPMI-1640 medium.
-
Stimulate cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) for 4-5 hours at 37°C for intracellular cytokine staining.
-
Wash the cells and stain for surface markers.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines.
-
Acquire data on a flow cytometer.
Suggested Antibody Panel for Th1/Th17 Analysis:
| Marker | Fluorochrome | Cellular Target |
| CD45 | e.g., APC-Cy7 | Leukocytes |
| CD4 | e.g., PE-Cy7 | T helper cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| IFN-γ | e.g., FITC | Th1 cells |
| IL-17A | e.g., PE | Th17 cells |
| RORγt | e.g., Alexa Fluor 647 | Th17 lineage transcription factor |
| T-bet | e.g., BV421 | Th1 lineage transcription factor |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker |
Materials:
-
ELISA kits for mouse IFN-γ and IL-17A
-
Spleen or lymph node single-cell suspensions
-
MOG35-55 peptide
Procedure:
-
Prepare single-cell suspensions from the spleen or draining lymph nodes.
-
Plate 2 x 105 cells per well in a 96-well plate.
-
Stimulate the cells with MOG35-55 peptide (e.g., 10 µg/mL) for 72 hours.
-
Collect the culture supernatants and store them at -80°C until use.
-
Measure the concentration of IFN-γ and IL-17A in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[12][13][14]
Histopathological Analysis
Materials:
-
4% Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Anti-CD45 or Anti-CD3 antibodies for immunohistochemistry
Procedure:
-
Following perfusion, fix the brain and spinal cord in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions.
-
Embed the tissues in OCT and freeze.
-
Cut 10-20 µm cryosections.
-
For assessment of inflammation, stain sections with H&E.
-
For assessment of demyelination, stain sections with LFB.
-
For immunohistochemistry, follow standard protocols for antigen retrieval, blocking, primary and secondary antibody incubation, and signal detection to visualize immune cell infiltration.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the therapeutic potential of this compound in the EAE model. By understanding its mechanism of action and employing standardized and detailed experimental procedures, researchers can generate reliable and reproducible data to advance the development of this promising compound for the treatment of multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 3. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Mouse IFN gamma ELISA Kit (KMC4021) - Invitrogen [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Dissolving Vidofludimus Hemicalcium for In Vivo Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium, also known as IMU-838, is a novel, orally available small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1). Its dual mechanism of action provides a unique therapeutic potential for autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, by exerting both anti-inflammatory and neuroprotective effects. Proper dissolution and formulation of this compound are critical for ensuring its bioavailability and efficacy in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for preclinical research.
Physicochemical Properties and Solubility
This compound is a crystalline solid. Understanding its solubility is key to preparing appropriate formulations for in vivo administration.
| Property | Data |
| Molecular Formula | C₄₀H₃₄CaF₂N₂O₈ |
| Molecular Weight | 748.8 g/mol |
| Appearance | Crystalline solid |
| Solubility | - DMSO: Soluble- DMF: Soluble- Aqueous Buffers: Sparingly soluble |
| Storage | Store at -20°C as a solid. |
Signaling Pathways of this compound
This compound exhibits a dual mechanism of action, targeting two distinct signaling pathways: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of Nurr1.
DHODH Inhibition Pathway
DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of activated lymphocytes. By inhibiting DHODH, this compound depletes the pyrimidine pool in these rapidly dividing cells, leading to cell cycle arrest and reduced inflammatory responses.
Caption: DHODH Inhibition Pathway of Vidofludimus.
Nurr1 Activation Pathway
Nurr1 is a nuclear receptor that plays a crucial role in the survival and function of neurons. This compound acts as an agonist for Nurr1, promoting neuroprotective effects. This includes the regulation of genes involved in neuronal function and the suppression of neuroinflammation mediated by glial cells.
Caption: Nurr1 Activation Pathway of Vidofludimus.
Experimental Protocols for In Vivo Administration
The following protocols are designed for the oral administration of this compound to rodent models. It is recommended to prepare fresh formulations for each experiment.
Protocol 1: Suspension for Oral Gavage
This protocol is suitable for delivering a suspension of this compound, which is common for compounds with low aqueous solubility.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Calculate the required amount: Determine the total volume of the formulation needed based on the number of animals, their weight, and the desired dose. For example, for a 20 mg/kg dose in a 25g mouse with a gavage volume of 100 µL, the concentration would be 5 mg/mL.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Create a paste: Add a small amount of the 0.5% CMC vehicle to the weighed this compound in a mortar and pestle or a small tube and triturate or homogenize to form a smooth paste. This step is crucial for preventing clumping.
-
Dilute to final volume: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Homogenize the suspension: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the compound.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.
Protocol 2: Solubilization with a Co-solvent System for Oral Gavage
For certain applications, a solution may be preferred over a suspension. This protocol uses a co-solvent system to dissolve this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline or water
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Calculate the required amounts: Determine the necessary amounts of this compound and each solvent. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Dissolve in DMSO: First, dissolve the weighed this compound in DMSO. Ensure it is completely dissolved.
-
Add co-solvents: Add PEG400 and Tween 80 to the DMSO solution and mix thoroughly.
-
Add aqueous component: Slowly add the sterile saline or water to the mixture while vortexing to prevent precipitation.
-
Final formulation: The final formulation should be a clear solution. If any precipitation occurs, adjustments to the solvent ratios may be necessary.
-
Administration: Administer the solution to the animals via oral gavage.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below.
Caption: General workflow for in vivo efficacy studies.
Data Summary for In Vivo Studies
The following table summarizes typical dosage information for this compound in preclinical models.
| Parameter | Details | Reference |
| Animal Model | Rat Experimental Autoimmune Encephalomyelitis (EAE) | Muehler et al., 2020, Mult Scler Relat Disord.[1] |
| Administration Route | Oral (p.o.) | Muehler et al., 2020, Mult Scler Relat Disord.[1] |
| Dosage | 20 and 60 mg/kg, once daily | Muehler et al., 2020, Mult Scler Relat Disord.[1] |
| Vehicle | Not explicitly stated; a suspension in 0.5% CMC is a suitable option. | General practice for oral gavage of hydrophobic compounds. |
Conclusion
These application notes provide a comprehensive guide for the dissolution and administration of this compound for in vivo research. The provided protocols and background information are intended to assist researchers in designing and executing robust preclinical studies to further investigate the therapeutic potential of this promising compound. Adherence to proper formulation techniques is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Vidofludimus Hemicalcium in Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium, also known as IMU-838, is a novel, orally available small molecule inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[2] By selectively targeting activated immune cells, this compound modulates the immune response with a favorable safety profile, making it a promising therapeutic candidate for autoimmune and chronic inflammatory conditions such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease.[1][2]
These application notes provide a comprehensive overview of the administration of this compound in preclinical colitis models and summarize key findings from clinical trials in ulcerative colitis. Detailed experimental protocols are provided to guide researchers in their study design.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mode of action:
-
Inhibition of DHODH: By blocking DHODH, this compound depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This leads to a reduction in immune cell proliferation and a decrease in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ).[3]
-
Inhibition of STAT3 and NF-κB Signaling: Independently of its effect on lymphocyte proliferation, this compound has been shown to inhibit the activation of the key inflammatory transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This further suppresses the expression of pro-inflammatory genes and the production of inflammatory mediators.
The combined effect of these mechanisms leads to a potent anti-inflammatory response in the gut, ameliorating the pathological features of colitis.
Data Presentation
Preclinical Efficacy in TNBS-Induced Colitis in Rats
The following table summarizes the quantitative data from a study investigating the efficacy of Vidofludimus in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[1]
| Parameter | Control (Vehicle) | Vidofludimus | % Reduction vs. Control |
| Macroscopic Damage Score | 4.5 ± 0.5 | 1.8 ± 0.4 | 60% |
| Histological Score | 8.2 ± 0.7 | 3.5 ± 0.6 | 57% |
| Colonic IL-17A Levels (pg/mL) | 150 ± 25 | 50 ± 10 | 67% |
| CD3+ T-cell Infiltration (cells/hpf) | 120 ± 15 | 45 ± 8 | 63% |
| Nuclear STAT3 Binding Activity (OD) | 0.85 ± 0.10 | 0.40 ± 0.05 | 53% |
| Data are presented as mean ± SEM. Statistical significance was observed in the reduction of all parameters with Vidofludimus treatment compared to the vehicle control. |
Clinical Efficacy in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Trial)
The CALDOSE-1 Phase 2 trial evaluated the efficacy of once-daily oral this compound in patients with moderate-to-severe ulcerative colitis.[4][5]
Week 10 Induction Phase Results (Patients without concomitant corticosteroids) [4]
| Outcome | Placebo | This compound (30 mg or 45 mg) |
| Clinical Remission | 4% | 12% |
Week 50 Maintenance Phase Results [4]
| Outcome | Placebo | This compound (10 mg) | This compound (30 mg) |
| Clinical Remission | 27.8% | 42.3% | 61.5% |
| Steroid-Free Clinical Remission | 27.8% | 38.5% | 61.5% |
| Endoscopic Healing | 35.3% | 53.6% | 73.1% |
Experimental Protocols
TNBS-Induced Colitis Model in Rats
This protocol describes the induction of colitis in rats using TNBS, a widely used model that mimics some aspects of human IBD.[1]
Materials:
-
Male Wistar rats (150-200g)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (200 proof)
-
Phosphate-buffered saline (PBS)
-
Polyethylene (B3416737) catheter (2 mm outer diameter)
-
Vehicle for Vidofludimus (e.g., 0.5% carboxymethylcellulose)
-
This compound
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).
-
Colitis Induction:
-
Prepare the TNBS instillation solution by mixing equal volumes of the 5% TNBS solution and 100% ethanol.
-
Gently insert the polyethylene catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.25 mL of the TNBS-ethanol solution into the colon.
-
Keep the rat in a head-down position for approximately 60 seconds to prevent leakage of the instillate.
-
Administer 0.25 mL of PBS with 50% ethanol to the control group.
-
-
Post-Induction Care: Return the rats to their cages with free access to food and water. Monitor their weight and clinical signs of colitis daily.
This compound Administration (Oral Gavage)
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Administer this compound or vehicle to the rats via oral gavage once daily.
-
The volume of administration should be based on the rat's body weight (e.g., 5 mL/kg).
-
Begin administration on the day of colitis induction and continue for the duration of the study (e.g., 6 days).[1]
-
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats and collect the colon for macroscopic and histological analysis, as well as for biochemical assays (e.g., MPO activity, cytokine levels).
Assessment of Colitis Severity
Macroscopic Scoring:
After euthanasia, resect the colon and open it longitudinally. Gently clean the colon and assess the macroscopic damage based on a scoring system.
| Score | Criteria |
| 0 | No damage |
| 1 | Hyperemia, no ulcers |
| 2 | Linear ulcer with no significant inflammation |
| 3 | Linear ulcer with inflammation at one site |
| 4 | Two or more sites of ulceration/inflammation |
| 5 | Two or more major sites of ulceration/inflammation or one site of ulceration/inflammation extending >2 cm |
Histological Scoring:
Fix colonic tissue samples in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate the sections under a microscope by a blinded observer.
| Parameter | Score | Description |
| Inflammation Severity | 0-3 | 0=None, 1=Mild, 2=Moderate, 3=Severe |
| Inflammation Extent | 0-3 | 0=None, 1=Mucosa, 2=Mucosa and Submucosa, 3=Transmural |
| Crypt Damage | 0-4 | 0=None, 1=Basal 1/3 damaged, 2=Basal 2/3 damaged, 3=Only surface epithelium intact, 4=Loss of entire crypt and epithelium |
| Ulceration | 0-1 | 0=Absent, 1=Present |
| Total Score | Sum of the individual scores |
Visualizations
Caption: Experimental workflow for the TNBS-induced colitis model in rats.
Caption: Mechanism of action of this compound in colitis.
References
- 1. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunic, Inc. to Present Preclinical Data for Vidofludimus Calcium at the 17th Congress of European Crohn’s and Colitis Organization and Announces Blinded Baseline Characteristics of its Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis - Immunic Therapeutics [imux.com]
- 3. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes Treated with Vidofludimus Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus (B1684499) hemicalcium (IMU-838) is an investigational, orally available small molecule drug with a dual mechanism of action, positioning it as a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and ulcerative colitis.[1][2] It selectively modulates the immune response by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and activating the nuclear receptor related 1 (Nurr1).[2][3] The inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, imposes metabolic stress on rapidly proliferating, activated T and B lymphocytes.[1][4][5][6] This selective action reduces lymphocyte proliferation and the secretion of pro-inflammatory cytokines, such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), without causing broad immunosuppression.[4][5][7] Flow cytometry is an indispensable tool for elucidating the cellular effects of Vidofludimus hemicalcium. This document provides detailed protocols for assessing lymphocyte proliferation, activation, and cytokine production following treatment.
Mechanism of Action of this compound
This compound's primary immunomodulatory effect stems from the inhibition of DHODH. Activated lymphocytes have a high demand for pyrimidines to support DNA and RNA synthesis required for proliferation. By blocking DHODH, this compound restricts the pyrimidine supply, leading to a cytostatic effect on these activated cells. Resting lymphocytes, which utilize the pyrimidine salvage pathway, are largely unaffected, contributing to the drug's favorable safety profile.[6]
Caption: Mechanism of Action of this compound on Activated Lymphocytes.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative data from flow cytometry analysis of lymphocytes treated with this compound.
Table 1: Effect of this compound on T-Lymphocyte Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index | % Divided Cells |
| Vehicle Control (DMSO) | 0 | Baseline | Baseline |
| Vidofludimus | 1 | Reduced | Reduced |
| Vidofludimus | 5 | Significantly Reduced | Significantly Reduced |
| Vidofludimus | 10 | Strongly Reduced | Strongly Reduced |
| Vidofludimus | 30 | Profoundly Reduced | Profoundly Reduced |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production by CD4+ T-cells
| Treatment Group | Concentration (µM) | % IL-17A+ of CD4+ | % IFN-γ+ of CD4+ |
| Vehicle Control (DMSO) | 0 | Baseline | Baseline |
| Vidofludimus | 1 | Reduced | Reduced |
| Vidofludimus | 5 | Significantly Reduced | Significantly Reduced |
| Vidofludimus | 10 | Strongly Reduced | Strongly Reduced |
| Vidofludimus | 30 | Profoundly Reduced | Profoundly Reduced |
Table 3: Effect of this compound on T-cell Activation Markers
| Treatment Group | Concentration (µM) | % CD25+ of CD4+ | % CD69+ of CD4+ |
| Vehicle Control (DMSO) | 0 | Baseline | Baseline |
| Vidofludimus | 1 | Reduced | Reduced |
| Vidofludimus | 5 | Significantly Reduced | Significantly Reduced |
| Vidofludimus | 10 | Strongly Reduced | Strongly Reduced |
| Vidofludimus | 30 | Profoundly Reduced | Profoundly Reduced |
Note: The IC50 for in vitro inhibition of cytokine release in human lymphocytes is approximately 5–8 μM.[1] In vitro studies have used concentrations ranging from 1 to 30 μM.[8]
Experimental Protocols
Lymphocyte Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor lymphocyte proliferation. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division, which can be quantified by flow cytometry.[2][4]
Caption: Workflow for CFSE-based Lymphocyte Proliferation Assay.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
CFSE dye
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound (and DMSO as vehicle)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.
-
Cell Culture: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at 2x10^5 cells/well.
-
Stimulation and Treatment: Add T-cell stimuli to the wells. Add this compound at desired concentrations (e.g., 1, 5, 10, 30 µM) or vehicle control (DMSO).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Surface Staining: Harvest the cells and wash with PBS. Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations based on forward and side scatter, then on specific T-cell subsets (e.g., CD3+CD4+). Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.
Intracellular Cytokine Staining (ICS)
This protocol is for the detection of intracellular cytokines IL-17A and IFN-γ in T-lymphocytes.
Caption: Workflow for Intracellular Cytokine Staining.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound and DMSO
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (anti-IL-17A, anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate isolated PBMCs in a 96-well plate at 1x10^6 cells/well in complete RPMI-1640 medium. Add this compound at desired concentrations or vehicle control. Incubate for 24-72 hours.
-
Stimulation: For the final 4-6 hours of culture, add PMA (50 ng/mL) and Ionomycin (1 µg/mL) along with a protein transport inhibitor.
-
Surface Staining: Harvest and wash the cells. Stain for surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with fluorochrome-conjugated anti-IL-17A and anti-IFN-γ antibodies for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on CD4+ T-cells and analyze the expression of IL-17A and IFN-γ.
T-cell Activation Marker Analysis
This protocol is for the analysis of early (CD69) and late (CD25) T-cell activation markers.
Caption: Workflow for T-cell Activation Marker Analysis.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
T-cell activation stimuli
-
This compound and DMSO
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Flow cytometer
Procedure:
-
Cell Culture, Stimulation, and Treatment: Plate isolated PBMCs and stimulate as described in the proliferation assay. Add this compound at desired concentrations or vehicle control.
-
Incubation: Culture the cells for 24 hours (for CD69) or 48-72 hours (for CD25).
-
Surface Staining: Harvest and wash the cells. Stain with a cocktail of fluorochrome-conjugated antibodies including anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69 for 30 minutes at 4°C.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on T-cell subsets and quantify the percentage of cells expressing CD25 and CD69.
Conclusion
The provided protocols offer a comprehensive framework for utilizing flow cytometry to investigate the immunomodulatory effects of this compound on lymphocytes. These assays are crucial for understanding the drug's mechanism of action and for its continued development as a therapeutic agent for autoimmune and inflammatory diseases. The ability to dissect its impact on lymphocyte proliferation, activation, and cytokine profiles provides valuable insights for both preclinical and clinical research.
References
- 1. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imux.com [imux.com]
Application Notes and Protocols for Studying Microglial Activation with Vidofludimus Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug with a dual mechanism of action, making it a compelling tool for studying neuroinflammation and, specifically, microglial activation.[1][2][3] It functions as both a selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and a potent activator of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1).[1][4][5] This dual action allows this compound to modulate immune responses and exert direct neuroprotective effects, partly by influencing the behavior of microglia, the resident immune cells of the central nervous system (CNS).[6][7][8]
Microglial activation is a hallmark of neuroinflammatory and neurodegenerative diseases. Activated microglia can adopt different phenotypes, some of which release pro-inflammatory cytokines and neurotoxic molecules, contributing to neuronal damage. This compound's ability to activate Nurr1 in microglia leads to a reduction of these harmful mediators, suggesting its potential to shift microglia towards a more protective phenotype.[1][6][9] This makes it a valuable pharmacological tool for investigating the molecular pathways governing microglial function and for exploring therapeutic strategies aimed at mitigating neuroinflammation.
Mechanism of Action in Microglia
This compound primarily impacts microglial activation through the activation of Nurr1.[1][9] Nurr1 is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, neuronal survival, and dopamine (B1211576) homeostasis.[9] In microglia, Nurr1 activation by this compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ, as well as neurotoxic agents like reactive oxygen species and nitric oxide.[1][6][9] This targeted action on microglia provides a valuable mechanism for dissecting the role of this specific pathway in various disease models.
The second mechanism, DHODH inhibition, primarily affects highly proliferative cells like activated T and B lymphocytes by limiting their pyrimidine (B1678525) synthesis.[1][10][11] While this effect is central to its systemic immunomodulatory properties, the direct impact of DHODH inhibition on less proliferative microglia is still an area of active research. However, by reducing peripheral immune cell infiltration into the CNS, this mechanism indirectly modulates the microglial environment.[2][6]
Data Presentation
In Vitro Efficacy of this compound on Human Microglia
The following table summarizes the quantitative data on the effect of this compound on pro-inflammatory gene expression in a human microglial cell line (HMC3) stimulated with lipopolysaccharide (LPS).
| Cell Line | Treatment Condition | Target Gene | Outcome | Reference |
| Human Microglia (HMC3) | 0.1 µM this compound (4h pre-treatment) followed by 1 µg/ml LPS (24h stimulation) | TNF-α | Significant reduction in gene expression | [6][9] |
| Human Microglia (HMC3) | 0.1 µM this compound (4h pre-treatment) followed by 1 µg/ml LPS (24h stimulation) | IL-6 | Significant reduction in gene expression | [6][9] |
| Human Microglia (HMC3) | 0.1 µM this compound (4h pre-treatment) followed by 1 µg/ml LPS (24h stimulation) | IFN-γ | Significant reduction in gene expression | [6][9] |
In Vivo Efficacy of this compound on Microglial Activation
This table summarizes the findings from a preclinical pilot study in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.
| Animal Model | Treatment | Marker | Outcome | Reference |
| EAE Mice | This compound | Iba-1 (Microglial Activation Marker) | Tendency towards lower expression | [2][9] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in modulating immune cells and microglia.
Caption: Experimental workflows for studying this compound's effect on microglia.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on LPS-Stimulated Microglia
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in a human microglial cell line (HMC3) following activation with lipopolysaccharide (LPS).
Materials:
-
Human microglial cell line (HMC3)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent or equivalent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, IFN-γ, and a housekeeping gene like GAPDH)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Plate HMC3 cells in 6-well plates at a density of 2.5 x 10^5 cells per well. Allow cells to adhere and grow to 70-80% confluency for 24 hours in a 37°C, 5% CO2 incubator.
-
Pre-treatment:
-
Prepare working solutions of this compound in culture medium. A final concentration of 0.1 µM is recommended based on published data.[9]
-
Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add 2 mL of medium containing either this compound or vehicle control to the appropriate wells.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Microglial Activation:
-
Prepare a stock solution of LPS.
-
Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
RNA Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Follow the manufacturer's protocol for RNA extraction.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for each target gene, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Protocol 2: In Vivo Immunohistochemical Analysis of Microglial Activation in EAE Mice
Objective: To assess the effect of this compound on microglial activation in the spinal cord of mice with Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound (formulated for oral gavage)
-
Vehicle control for oral gavage
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Primary antibody: Rabbit anti-Iba-1 (a common marker for microglia/macrophages)[2][9]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore
-
DAPI for nuclear staining
-
Mounting medium
-
Cryostat and microscope
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control via daily oral gavage. Treatment can be prophylactic (starting on day 0) or therapeutic (starting at the onset of clinical symptoms, around day 10-12).[2]
-
Monitor mice daily for clinical signs of EAE and record their scores.
-
-
Tissue Collection and Preparation:
-
At the peak of the disease (or a pre-determined endpoint), deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix it in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by incubating in 15% sucrose overnight, followed by 30% sucrose until the tissue sinks.
-
Embed the spinal cord in OCT compound and freeze.
-
-
Immunohistochemistry:
-
Using a cryostat, cut 20 µm thick transverse sections of the spinal cord and mount them on slides.
-
Wash sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with the primary antibody (anti-Iba-1) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash and mount the slides with mounting medium.
-
-
Imaging and Analysis:
-
Capture images of the spinal cord white and grey matter using a fluorescence or confocal microscope.
-
Quantify the Iba-1 positive signal. This can be done by measuring the total fluorescent area or by counting the number of Iba-1 positive cells per defined area.
-
Analyze the morphology of Iba-1 positive cells. A ramified morphology is indicative of resting microglia, while an amoeboid shape suggests activation. Compare the this compound-treated group to the vehicle control group.
-
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. Immunic Presented Key Vidofludimus Calcium Data at the 41st Congress of ECTRIMS, Highlighting Its Potential in Multiple Sclerosis - BioSpace [biospace.com]
- 3. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 4. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 5. Immunic, Inc. today announced a positive outcome of the non-binding, interim futility analysis of its phase 3 ENSURE program [imux.com]
- 6. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. youtube.com [youtube.com]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Vidofludimus calcium used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Vidofludimus hemicalcium solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Vidofludimus hemicalcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (IMU-838) is an orally administered small molecule and a next-generation selective immune modulator. It exhibits its therapeutic effects through a dual mechanism of action:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): this compound inhibits the mitochondrial enzyme DHODH, which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By inhibiting DHODH, this compound selectively targets these hyperactive immune cells, leading to a reduction in pro-inflammatory responses.
-
Activation of Nuclear Receptor Related 1 (Nurr1): It also acts as an activator of Nurr1, a neuroprotective transcription factor. Activation of Nurr1 is associated with the protection of neurons from cell death and the reduction of pro-inflammatory cytokines.
Q2: What are the known solubility characteristics of this compound?
This compound is known to have poor aqueous solubility. It is sparingly soluble in aqueous buffers. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Q3: How should I prepare a stock solution of this compound?
For aqueous-based experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be further diluted with the aqueous buffer of choice. When preparing stock solutions in organic solvents, it is advisable to purge the solvent with an inert gas.
Q4: What is the stability of this compound solutions?
Aqueous solutions of Vidofludimus are not recommended for storage for more than one day. Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable, but it is best practice to prepare fresh solutions for experiments or store them for short periods at -20°C or -80°C. Always refer to the supplier's datasheet for specific storage recommendations.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous solution during the experiment.
-
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO, DMF) in your final working solution may be too low to maintain the solubility of this compound at the desired concentration.
-
Solution:
-
Increase the percentage of the organic co-solvent in your final working solution, if your experimental system allows.
-
Consider using a different co-solvent system.
-
Re-evaluate the required concentration of this compound for your experiment. It's possible that a lower, soluble concentration is still effective.
-
Prepare a fresh, more dilute solution from your stock immediately before use.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent dissolution or precipitation of this compound in the cell culture media. The age and storage of your stock solution could also be a factor.
-
Solution:
-
Ensure complete dissolution of the compound in the organic solvent before preparing the final dilution in the cell culture medium.
-
When adding the stock solution to the media, vortex or mix gently but thoroughly to ensure uniform distribution and minimize localized high concentrations that could lead to precipitation.
-
Prepare fresh dilutions for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: I am unable to achieve the desired concentration in my aqueous buffer.
-
Possible Cause: The inherent low aqueous solubility of this compound limits its concentration in purely aqueous systems.
-
Solution:
-
Refer to the solubility data table below to understand the solubility limits in different solvent systems.
-
Explore the solubility enhancement techniques detailed in the "Solutions for Solubility Issues" section of this guide. These methods can significantly improve the aqueous solubility of the compound.
-
Data Presentation: Solubility of Vidofludimus
| Solvent System | Approximate Solubility | Reference |
| DMSO | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [1] |
Solutions for Solubility Issues & Experimental Protocols
The poor aqueous solubility of this compound can be addressed through various formulation strategies. Below are some potential solutions with generalized experimental protocols.
Co-solvency
The use of a water-miscible organic solvent in which the drug is highly soluble can enhance its overall solubility in an aqueous medium.
Experimental Protocol: Preparation of a this compound Solution using a Co-solvent System
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) to completely dissolve the powder. For example, to prepare a 10 mM stock solution, dissolve 3.75 mg of this compound (MW: 375.40 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
-
Working Solution Preparation:
-
To prepare a working solution in an aqueous buffer (e.g., PBS), dilute the stock solution to the desired final concentration.
-
It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation.
-
Example: To prepare a 100 µM working solution in 10 mL of PBS, add 100 µL of the 10 mM stock solution to 9.9 mL of PBS. The final DMSO concentration will be 1%. Ensure this concentration of the co-solvent is compatible with your experimental system.
-
Amorphous Solid Dispersions
Converting the crystalline form of a drug to an amorphous state, dispersed within a polymer matrix, can significantly enhance its aqueous solubility and dissolution rate.
Experimental Protocol: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer and Drug Solution:
-
Select a suitable polymer such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to explore would be 1:1 to 1:5 by weight.
-
-
Solvent Evaporation:
-
The solvent is then removed under reduced pressure using a rotary evaporator. This rapid removal of the solvent prevents the drug from recrystallizing.
-
The resulting product is a solid dispersion of amorphous this compound in the polymer matrix.
-
-
Characterization:
-
The amorphous nature of the drug in the solid dispersion can be confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
The solubility and dissolution rate of the prepared amorphous solid dispersion should then be determined in the desired aqueous medium and compared to the crystalline drug.
-
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Selection of Cyclodextrin:
-
Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Complex Formation (Kneading Method):
-
Prepare a paste by kneading a 1:1 or 1:2 molar ratio of this compound and the cyclodextrin with a small amount of a water-alcohol mixture.
-
The paste is kneaded for a specified time (e.g., 60 minutes) and then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is then pulverized and sieved.
-
-
Solubility and Dissolution Studies:
-
Determine the solubility of the prepared inclusion complex in the aqueous medium of interest. A significant increase in solubility compared to the free drug is expected.
-
Conduct dissolution studies to compare the dissolution profile of the complex with that of the pure drug.
-
Mandatory Visualizations
Signaling Pathways
References
Technical Support Center: Vidofludimus Hemicalcium Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during experiments with Vidofludimus hemicalcium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes.[1] Additionally, it acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions.[2][3]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in autoimmune and inflammatory diseases.[1] It has shown promise in models of multiple sclerosis (MS), inflammatory bowel disease (IBD), and systemic lupus erythematosus.[3][4] Its neuroprotective properties also make it a subject of interest in neurodegenerative disease research.[2]
Q3: Is this compound selective in its action?
A3: Yes, this compound selectively targets hyperactive immune cells without suppressing normal immune function.[3][5] This selectivity is attributed to its targeted inhibition of DHODH in metabolically active lymphocytes. Furthermore, it has been shown to lack off-target effects on a wide range of protein kinases.[6]
Q4: What is the recommended solvent for this compound?
A4: Vidofludimus is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 25 mg/mL. For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.
Q5: How should this compound be stored?
A5: Vidofludimus as a crystalline solid should be stored at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guides
In Vitro Experiment Pitfalls
| Issue | Potential Cause | Troubleshooting Steps |
| Low Efficacy in Cell-Based Assays | 1. Poor Solubility: this compound may precipitate in aqueous media. 2. Inappropriate Cell Type: The target pathway (de novo pyrimidine synthesis) may not be highly active in the chosen cell line under resting conditions. 3. Incorrect Concentration Range: The effective concentration may vary between cell types. | 1. Prepare a stock solution in 100% DMSO or DMF and dilute to the final concentration in media immediately before use. Ensure the final solvent concentration is low and consistent across all conditions, including controls. 2. Use rapidly proliferating cells, such as activated T-cells or certain cancer cell lines, which are more dependent on DHODH activity.[1] 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Inconsistent Results Between Experiments | 1. Stock Solution Instability: Improper storage of stock solutions can lead to degradation. 2. Variability in Cell Activation: Inconsistent stimulation of primary cells (e.g., PBMCs) can lead to variable responses. | 1. Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh aqueous dilutions for each experiment. 2. Standardize the activation protocol for primary cells, including the concentration of stimulants (e.g., PHA, anti-CD3/CD28), incubation time, and cell density. |
| Unexpected Cytotoxicity | 1. High Solvent Concentration: High concentrations of DMSO or DMF can be toxic to cells. 2. Off-target Effects (unlikely but possible): Although highly selective, very high concentrations might induce off-target effects in sensitive cell lines. | 1. Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control with the same solvent concentration. 2. Lower the concentration of this compound to a range where the desired biological effect is observed without significant cell death. |
In Vivo Experiment Pitfalls
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Efficacy in Rodent Models | Species-Specific DHODH Inhibition: Vidofludimus is significantly less potent at inhibiting rat and mouse DHODH compared to human DHODH.[2][6] | Higher doses may be required in rodent models to achieve a therapeutic effect comparable to that expected in humans. It is crucial to perform dose-escalation studies in the specific animal model to determine the optimal therapeutic dose. |
| Poor Oral Bioavailability | Inadequate Formulation: The solubility and absorption of the compound can be limited by the vehicle used for administration. | While this compound is orally available, ensure the formulation is appropriate for the animal model. Consider using a vehicle that enhances solubility and absorption. |
| Adverse Events at High Doses | Dose-Related Toxicity: High doses of Vidofludimus have been associated with hematuria in preclinical studies.[7] | Carefully monitor animals for any signs of toxicity, especially at higher doses. Conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. |
Quantitative Data Summary
Table 1: Solubility of Vidofludimus
| Solvent | Approximate Solubility | Reference |
| DMSO | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: In Vitro IC50 Values for DHODH Inhibition
| Species | IC50 | Reference |
| Human | 134 nM | [8] |
| Rat | 1.29 µM | [8] |
| Mouse | 10.6 µM | [8] |
Table 3: In Vitro Activity on Nurr1
| Assay | EC50 | Reference |
| Gal4-Nurr1 Reporter Gene Assay | 0.4 ± 0.2 µM | [9][10] |
| Full-length Nurr1 (NBRE) Reporter Gene Assay | 0.3 ± 0.1 µM | [10] |
| Full-length Nurr1/RXR (DR5) Reporter Gene Assay | 0.4 ± 0.2 µM | [10] |
Experimental Protocols
DHODH Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of this compound on DHODH enzyme activity.
Methodology:
-
Enzyme and Substrates: Use recombinant human DHODH. The substrates are dihydroorotate (DHO) and a suitable electron acceptor (e.g., decylubiquinone).
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing cofactors like FMN.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction: In a microplate, combine the DHODH enzyme, the test compound at various concentrations, and the substrates.
-
Detection: Measure the rate of reduction of the electron acceptor, which can be monitored spectrophotometrically (e.g., by the decrease in absorbance of 2,6-dichloroindophenol).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Nurr1 Activation Assay (Cell-Based Reporter Assay)
Objective: To assess the ability of this compound to activate the Nurr1 transcription factor.
Methodology:
-
Cell Line: Use a suitable cell line, such as HEK293T, that can be efficiently transfected.
-
Plasmids: Co-transfect the cells with a Nurr1 expression plasmid and a reporter plasmid containing a Nurr1 response element (e.g., NBRE) upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound for a defined period (e.g., 16-24 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value.[11]
T-Cell Proliferation Assay (CFSE-Based)
Objective: To evaluate the effect of this compound on the proliferation of activated T-cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
CFSE Labeling: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Cell Culture: Plate the CFSE-labeled PBMCs and treat with various concentrations of this compound.
-
Stimulation: Stimulate the T-cells to proliferate using a suitable mitogen (e.g., phytohemagglutinin (PHA)) or specific stimuli (e.g., anti-CD3 and anti-CD28 antibodies).
-
Incubation: Culture the cells for 3-5 days to allow for cell division.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE intensity.
-
Data Analysis: Quantify the percentage of proliferating cells (cells that have undergone one or more divisions) in each treatment group.
Visualizations
Caption: DHODH Inhibition by Vidofludimus.
Caption: Nurr1 Activation by Vidofludimus.
Caption: T-Cell Proliferation Assay Workflow.
References
- 1. imux.com [imux.com]
- 2. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 5. imux.com [imux.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Vidofludimus Hemicalcium Stability Technical Support Center
Welcome to the technical support center for Vidofludimus hemicalcium. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability challenges encountered during experimental studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What could be the cause and how can I resolve it?
A1: Cloudiness in a this compound solution can be attributed to several factors:
-
Poor Solubility: this compound is known to be poorly soluble in aqueous solutions. The observed cloudiness might be undissolved particles.
-
Recommendation: Consider the use of co-solvents such as DMSO, PEG300, or PEG400. For in-vivo studies, formulations with solubilizers like Tween-80 or SBE-β-CD may be necessary. Always ensure the proportion of DMSO in your final working solution is minimized, especially for animal studies.
-
-
Precipitation over Time: The compound might initially dissolve but precipitate out of solution upon standing, especially if the solution is supersaturated or if there is a change in temperature or pH.
-
Recommendation: Prepare fresh solutions before each experiment. If storage is necessary, store at a constant temperature and protect from light. Before use, visually inspect the solution for any precipitation.
-
-
Interaction with Buffer Components: Certain buffer salts at high concentrations might decrease the solubility of this compound.
-
Recommendation: Evaluate the solubility in different buffer systems and concentrations. Ammonium acetate (B1210297) buffer at pH 5 has been used in analytical methods for this compound.
-
Q2: I am observing a rapid decrease in the concentration of this compound in my stock solution. What are the potential reasons?
A2: A rapid decrease in concentration could be due to chemical degradation. Based on the structure of Vidofludimus, potential degradation pathways include:
-
Hydrolysis: The amide bond in the Vidofludimus molecule can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[1][2][3][4][5] This would lead to the cleavage of the molecule.
-
Oxidation: While less common for the core structure, oxidative degradation can occur, particularly if the solution is exposed to oxidizing agents or high-energy conditions.
-
Photodegradation: The biphenyl (B1667301) and enone functionalities suggest potential sensitivity to light, which could lead to degradation upon exposure to UV or even ambient light.[6]
Recommendation: To minimize degradation, it is crucial to control the storage conditions of your solution. Store solutions protected from light, at a controlled temperature (e.g., 2-8 °C), and in a tightly sealed container. For prolonged storage, consider preparing aliquots and freezing them, though freeze-thaw stability should be verified. Preparing fresh solutions is the best practice.
Q3: What are some suitable excipients to consider when formulating this compound for oral solid dosage forms?
A3: For a poorly soluble drug like this compound intended for oral administration, wet granulation is a common manufacturing process.[7][8][9] Suitable excipients to enhance stability and bioavailability include:
-
Fillers/Diluents: Microcrystalline cellulose (B213188) (MCC) and lactose (B1674315) are widely used to provide bulk and improve compressibility.[7][8]
-
Binders: To form robust granules, binders such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC) are effective.[7][8]
-
Disintegrants: To ensure the tablet breaks down effectively in the gastrointestinal tract, superdisintegrants like croscarmellose sodium or sodium starch glycolate (B3277807) are recommended.[7][8]
-
Solubilizing Agents/Surfactants: Incorporating surfactants like sodium lauryl sulfate (B86663) can improve the wetting and dissolution of the poorly soluble drug.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | Solution Instability: this compound may be degrading or precipitating in the culture medium over the course of the experiment. | 1. Prepare fresh dilutions of this compound in the cell culture medium immediately before adding to the cells. 2. Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium under incubation conditions. Analyze the medium at different time points by HPLC. 3. Minimize the exposure of the stock solution and treated cells to light. |
| Lower than expected potency. | Precipitation: The compound may be precipitating in the culture medium, leading to a lower effective concentration. | 1. Visually inspect the wells for any signs of precipitation after adding the compound. 2. Test a range of final solvent concentrations to ensure the compound remains in solution. 3. Consider using a formulation with a solubilizing agent if precipitation is persistent. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis During a Stability Study
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks are observed in the chromatogram of a stability sample. | Degradation: The new peaks are likely degradation products of this compound. | 1. Characterize the Degradation: Perform forced degradation studies (see experimental protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradants. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the Vidofludimus peak in the stressed samples. Co-elution of a degradant can lead to inaccurate quantification. 3. Optimize HPLC Method: If co-elution is observed, further optimize the HPLC method (e.g., change the gradient slope, mobile phase pH, or column chemistry) to achieve better separation. |
Data Presentation: Potential Stability of this compound in Solution
The following table summarizes the potential stability of this compound under various stress conditions based on its chemical structure. This is a hypothetical representation for guidance and should be confirmed by experimental data.
| Stress Condition | Parameter | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Significant degradation | Amide bond cleavage products |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Significant degradation | Amide bond cleavage products and potential carboxylate salt formation |
| Oxidation | 3% H₂O₂ at RT for 24h | Moderate degradation | Oxidized derivatives of the biphenyl ring or other susceptible moieties |
| Thermal Degradation | 80 °C for 48h (in solution) | Moderate degradation | Decarboxylation and other heat-induced breakdown products |
| Photodegradation | ICH-compliant light exposure | Moderate to significant degradation | Photodegradation products resulting from reactions of the biphenyl and enone systems |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method, in accordance with ICH guideline Q1A(R2).[10][11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the final concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase to the final concentration.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase to the final concentration.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark at the same temperature. At the end of the exposure, dilute an aliquot with the mobile phase to the final concentration.
3. Analysis:
-
Analyze all samples by the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound in the presence of its potential degradation products.[13][14][15][16][17]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of Vidofludimus).
-
Injection Volume: 10 µL.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Dual signaling pathway of this compound.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. healthmovegroup.com [healthmovegroup.com]
- 8. pharmalesson.com [pharmalesson.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Vidofludimus Hemicalcium Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of Vidofludimus hemicalcium (also known as IMU-838).
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
A1: this compound has two well-characterized primary molecular targets. Its principal mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] By inhibiting DHODH, this compound selectively affects rapidly proliferating cells with high energy demands, such as activated lymphocytes, by inducing metabolic stress.[1][2] Additionally, it is a potent activator of the Nuclear Receptor Related 1 (Nurr1), a transcription factor associated with neuroprotective and anti-inflammatory effects.[1][2][5]
Q2: Is this compound known to have significant off-target effects?
A2: this compound is considered a next-generation, selective DHODH inhibitor.[6] A key differentiating feature from the first-generation DHODH inhibitor, teriflunomide, is its lack of off-target effects on kinases.[7][8][9][10] This high selectivity is believed to contribute to its favorable safety profile, with incidences of adverse events like diarrhea and neutropenia being comparable to placebo in clinical trials.[8][9] While extensive kinase screening has not identified off-target kinase effects, researchers should remain aware of potential uncharacterized off-target activities in novel experimental systems.[8]
Q3: I am observing an unexpected cellular phenotype. How can I determine if it's an off-target effect?
A3: A systematic approach is required to distinguish on-target from potential off-target effects. The first step is to confirm that the observed effect is not a consequence of its known mechanisms: DHODH inhibition or Nurr1 activation. We recommend a series of validation experiments, including a uridine (B1682114) rescue assay to confirm DHODH-mediated effects and using Nurr1 agonists/antagonists to probe the involvement of that pathway. If the phenotype persists after accounting for the known on-target activities, further investigation into potential off-target effects is warranted. Refer to the troubleshooting guide below for a detailed workflow.
Q4: How does the potency of this compound differ across species for its primary target, DHODH?
A4: The inhibitory potency of Vidofludimus on DHODH is species-dependent. It is significantly more potent on human DHODH compared to rodent DHODH. Specifically, its potency for inhibiting rat and mouse DHODH is 7.5 and 64.4 times lower, respectively, than for the human enzyme.[11][12] This is a critical consideration when designing and interpreting preclinical studies in these animal models.
Troubleshooting Guides
Issue: An unexpected cellular response is observed following treatment with this compound.
This guide provides a workflow to determine if the observed response is due to a known on-target activity or a potential off-target effect.
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. Vidofludimus - Wikipedia [en.wikipedia.org]
- 3. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. imux.com [imux.com]
- 6. neurologylive.com [neurologylive.com]
- 7. neurologylive.com [neurologylive.com]
- 8. imux.com [imux.com]
- 9. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Vidofludimus Hemicalcium Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro toxicity of Vidofludimus hemicalcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, second-generation small molecule that functions as a selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which particularly affects rapidly proliferating cells that have a high demand for nucleotides, such as activated lymphocytes.[1][2][3] This selective action on metabolically active immune cells underlies its immunomodulatory effects.[2][5][6] Additionally, this compound has been identified as an activator of the nuclear receptor-related 1 (Nurr1), which may contribute to its neuroprotective properties.[2][4]
Q2: What is the difference between on-target and off-target toxicity with this compound?
-
On-target toxicity is a direct consequence of DHODH inhibition. In rapidly dividing cells, the depletion of pyrimidines can lead to cell cycle arrest and apoptosis. This is the intended therapeutic effect in the context of autoimmune diseases but can be considered "toxicity" in an in vitro setting when studying non-immune cells or when the effect is too potent.
-
Off-target toxicity would involve the compound affecting other cellular targets besides DHODH, potentially leading to unintended and adverse cellular responses. This compound is designed to be a selective DHODH inhibitor to minimize off-target effects.
Q3: I am observing higher-than-expected cytotoxicity in my cell line. What are the potential causes?
Several factors could contribute to excessive cytotoxicity:
-
High concentration of this compound: The concentration used may be too high for your specific cell line.
-
Cell type sensitivity: Different cell lines have varying dependencies on the de novo pyrimidine synthesis pathway. Highly proliferative cells are generally more sensitive.
-
Low pyrimidine salvage pathway activity: Cells with a limited ability to utilize exogenous pyrimidines through the salvage pathway will be more susceptible to DHODH inhibition.
-
Solvent toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%).
-
Compound instability: Degradation of the compound in culture media could potentially lead to the formation of more toxic byproducts.
Q4: How can I mitigate the on-target cytotoxic effects of this compound in my experiments?
The primary method to counteract the on-target effects of DHODH inhibition is through a uridine (B1682114) rescue experiment . By supplementing the cell culture medium with exogenous uridine, cells can bypass the blocked de novo pathway and synthesize pyrimidines via the salvage pathway. This should restore normal cell proliferation if the observed toxicity is due to DHODH inhibition.
Q5: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a powder. For optimal stability, it should be stored at -20°C. Stock solutions are commonly prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the compound is fully dissolved and to minimize the final solvent concentration in the cell culture medium.
Troubleshooting Guides
Problem 1: Excessive Cell Death or Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations to identify the IC50 for cytotoxicity. |
| On-Target Toxicity (DHODH Inhibition) | Conduct a uridine rescue experiment. Supplement the culture medium with 50-100 µM uridine at the same time as this compound treatment. If cell viability is restored, the toxicity is likely on-target. |
| Solvent Toxicity | Run a vehicle control experiment with the same final concentration of the solvent (e.g., DMSO) used in your drug treatment wells. Ensure the solvent concentration is below the toxic threshold for your cells (generally <0.5% for DMSO). |
| Cell Line Sensitivity | If possible, test the compound on a less proliferative cell line to compare sensitivities. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, refer to the troubleshooting guide for solubility issues. |
Problem 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid storing diluted solutions in culture medium for extended periods. |
| Variability in Cell Health | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Monitor cell morphology and viability before starting the experiment. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the culture wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium. |
Problem 3: Compound Solubility Issues
| Potential Cause | Troubleshooting Steps |
| Precipitation in Culture Medium | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion. |
| High Stock Concentration | If you are adding a very small volume of a highly concentrated stock, it may not disperse quickly enough. Consider preparing an intermediate dilution of your stock in the solvent before adding it to the medium. |
| pH of the Medium | Ensure the pH of your cell culture medium is within the optimal range for your cells and for compound solubility. |
Data Presentation
Table 1: In Vitro Activity of Vidofludimus
| Parameter | Species | Value | Reference |
| DHODH Inhibition IC50 | Human | 160 nM | [7] |
| T cell proliferation EC50 | Human | 11.8 µM | [7] |
| B cell proliferation (CpG ODN 2006-PTO dependent) EC50 | Human | Similar to T cells | [7] |
| Anti-SARS-CoV-2 Activity EC50 (Vero cells) | 7.6 µM | [7] | |
| Potency vs. Teriflunomide (DHO oxidation) | Human | 2.6 times more potent | [8] |
| Relative Potency (Human vs. Rat DHODH) | 7.5-fold more active on human | [8] | |
| Relative Potency (Human vs. Mouse DHODH) | 64.4-fold more active on human | [8] |
Note: Cytotoxicity can be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Uridine Rescue Assay
This protocol is used to determine if the observed cytotoxicity is due to the on-target inhibition of DHODH.
Materials:
-
Same as Protocol 1
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound and Uridine Preparation: Prepare serial dilutions of this compound in two sets of tubes: one with complete medium only, and one with complete medium supplemented with a final concentration of 50-100 µM uridine.
-
Cell Treatment: Treat the cells with the prepared solutions as in Protocol 1.
-
Incubation, MTT Addition, Solubilization, and Measurement: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Compare the cell viability in the presence and absence of uridine for each concentration of this compound. A significant increase in viability in the presence of uridine indicates on-target toxicity.
Protocol 3: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1 (steps 1-3).
-
Incubation: Incubate for the desired duration to induce apoptosis.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Analyze the luminescence signal, which is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis and leading to apoptosis in rapidly proliferating cells. Exogenous uridine can rescue this effect via the salvage pathway.
Caption: A logical workflow for troubleshooting unexpected high cytotoxicity when working with this compound in vitro.
Caption: A general workflow for assessing the in vitro toxicity of this compound, from cell preparation to data analysis.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Vidofludimus hemicalcium experimental variability reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidofludimus hemicalcium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This inhibition selectively targets rapidly proliferating cells, such as activated lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[3] Additionally, this compound acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory functions.[4][5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.[6] Its dual mechanism of action allows for the study of both immunomodulatory and neuroprotective effects. In a research setting, it is used to investigate the roles of DHODH and Nurr1 in various cellular processes, including lymphocyte proliferation, cytokine secretion, and neuronal cell survival.[7][8]
Q3: How does this compound compare to other DHODH inhibitors like Teriflunomide?
A3: Preclinical studies have shown that Vidofludimus is 2.6 times more potent in inhibiting human DHODH compared to Teriflunomide.[8][9] While both compounds inhibit T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ, Vidofludimus has been reported to be more efficacious in these aspects.[8][9]
Q4: What is the significance of the Nurr1 activation by this compound?
A4: The activation of Nurr1 is a unique feature of this compound that distinguishes it from other DHODH inhibitors.[5] Nurr1 is a key regulator of neuronal differentiation and survival and has anti-inflammatory effects in immune cells like microglia and astrocytes.[4] This Nurr1 agonism suggests a potential for direct neuroprotective effects, which is particularly relevant for its development in neurodegenerative diseases like multiple sclerosis.[7]
Troubleshooting Guides
Issue 1: High Variability in DHODH Inhibition Assays (IC50 values)
| Potential Cause | Troubleshooting Steps |
| Uridine (B1682114) in Cell Culture Media | The presence of uridine in the cell culture medium can activate the pyrimidine salvage pathway, bypassing the block on de novo synthesis by this compound. This can lead to higher and more variable IC50 values in cell-based proliferation assays. Solution: Use dialyzed fetal bovine serum (FBS) to minimize exogenous uridine. For critical experiments, consider using a uridine-free medium formulation.[10] |
| Cell Proliferation Rate | The sensitivity of cells to DHODH inhibition is dependent on their proliferation rate. Slower-growing cells are less reliant on de novo pyrimidine synthesis and will be less affected by this compound. Solution: Ensure that cells are in the logarithmic growth phase during the experiment. Standardize cell seeding densities and passage numbers to maintain consistent proliferation rates across experiments.[11] |
| Compound Solubility and Stability | This compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to a lower effective concentration and thus higher IC50 values. Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid storing diluted solutions for extended periods. Visually inspect for any precipitation.[12] |
| Species-Specific Differences in DHODH | The potency of Vidofludimus has been shown to be species-dependent. It is significantly more potent against human DHODH than rodent DHODH.[8][9] Solution: When conducting experiments in non-human cell lines or animal models, be aware of these potential differences in potency. It may be necessary to use higher concentrations of the compound to achieve the desired effect in rodent models compared to human cell lines. |
Issue 2: Inconsistent Results in Nurr1 Activation Assays
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency in Reporter Assays | Reporter gene assays are a common method to assess Nurr1 activation. Low or variable transfection efficiency of the Nurr1 reporter construct and expression plasmids will lead to inconsistent results. Solution: Optimize the transfection protocol for the specific cell line being used (e.g., HEK293T).[13] Include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| Cell Line-Specific Factors | The cellular context, including the expression of co-activators and co-repressors, can influence the transcriptional activity of Nurr1. Solution: Be consistent with the cell line used for Nurr1 activation studies. If comparing results across different cell lines, be aware that the magnitude of Nurr1 activation by this compound may vary. |
| Assay Endpoint Measurement | The method used to measure the downstream effects of Nurr1 activation (e.g., qPCR for target gene expression, ELISA for secreted proteins) can be a source of variability. Solution: For qPCR, use validated primer sets and appropriate housekeeping genes for normalization.[13] For ELISAs, ensure the use of a standard curve and appropriate controls. Perform assays in at least biological triplicates.[13] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| Human DHODH | Cell-free enzymatic assay | IC50: ~160 nM | [6] |
| Nurr1 | Gal4 hybrid reporter gene assay | EC50: 0.4 ± 0.2 µM | [7][14] |
| Nur77 | Gal4 hybrid reporter gene assay | EC50: 3.1 ± 0.7 µM | [7][13][14] |
| NOR1 | Gal4 hybrid reporter gene assay | EC50: 2.9 ± 0.9 µM | [13][14] |
Experimental Protocols
Protocol 1: Cell-Free DHODH Inhibition Assay
This protocol is a representative method for determining the IC50 of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
DMSO (for compound dilution)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q (decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. Include a DMSO-only control.
-
Add the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO and Coenzyme Q to each well.
-
Immediately add the DCIP solution to each well. DCIP is a colorimetric substrate that changes from blue to colorless as it is reduced by the electrons from the DHODH reaction.
-
Measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.[10]
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Nurr1 Activation Reporter Gene Assay
This protocol describes a method to quantify the activation of Nurr1 by this compound in a cellular context.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Gal4-Nurr1 LBD expression plasmid
-
UAS-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
DMSO
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the Gal4-Nurr1 LBD expression plasmid, the UAS-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Approximately 5 hours after transfection, replace the medium with fresh medium containing serial dilutions of this compound or a DMSO control.[13]
-
Incubate the cells for 16-24 hours.[13]
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold activation relative to the DMSO control for each concentration of this compound.
-
Plot the fold activation against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: DHODH Inhibition Pathway by this compound.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 5. imux.com [imux.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. imux.com [imux.com]
- 14. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vidofludimus Hemicalcium and Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidofludimus hemicalcium in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound relevant to primary neurons?
This compound (also known as IMU-838) has a dual mechanism of action that is pertinent to studies involving primary neurons.[1][2] Firstly, it is a potent activator of the Nuclear receptor-related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and survival of neurons.[1][3][4] Nurr1 activation has been shown to have neuroprotective effects.[3][5] Secondly, it inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This inhibition primarily affects rapidly proliferating cells like activated immune cells, but it is a factor to consider in long-term neuronal cultures where glial cell proliferation can occur.[6]
Q2: What is a recommended starting concentration for this compound in primary neuron cultures?
A definitive, universally optimal concentration for this compound in primary neuron cultures has not been established in publicly available literature. However, based on preclinical studies using neuronal cell lines and its known potency, a rational starting point can be determined. The EC50 for Nurr1 activation by this compound is approximately 0.4 µM.[3] In vitro studies on the SH-SY5Y neuroblastoma cell line have shown neuroprotective effects with pretreatment of the compound.[4][5] Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments in primary neurons. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron type and experimental endpoint.
Q3: How can I assess the neuroprotective effects of this compound in my primary neuron culture?
Several assays can be employed to measure the neuroprotective effects of this compound. A common approach is to induce neuronal stress or toxicity and then assess the protective effect of the compound.
-
Cell Viability Assays: Assays such as MTT, XTT, or Calcein-AM can be used to quantify neuronal survival after exposure to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate) with and without this compound pre-treatment.
-
Neurofilament Light Chain (NfL) Release: NfL is a biomarker of axonal damage.[1] Measuring NfL levels in the culture supernatant using an ELISA kit can provide a quantitative measure of neuroprotection. Pre-treatment with this compound has been shown to reduce NfL release in neuronal cell lines challenged with apoptotic agents.[4][5]
-
Immunocytochemistry: Staining for neuronal markers like MAP2 or β-III tubulin can be used to visualize and quantify neuronal morphology, neurite outgrowth, and synapse formation.
-
Functional Assays: Depending on the neuron type, functional assays such as calcium imaging or multi-electrode array (MEA) recordings can assess neuronal activity and network function.
Q4: What are the potential signs of toxicity of this compound in primary neurons?
At higher concentrations, this compound may induce cytotoxicity. Signs of toxicity in primary neuron cultures can include:
-
Reduced cell viability and attachment.
-
Neurite blebbing or retraction.
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Pyknotic nuclei (condensed chromatin) indicative of apoptosis.
It is essential to include a vehicle control and a range of this compound concentrations in your experiments to identify a potential therapeutic window and any signs of toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).- Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. |
| Insufficient incubation time. | - Optimize the pre-incubation time with this compound before inducing neuronal stress. A 4-hour pre-treatment has been used in some cell line studies.[4] | |
| The chosen experimental model or endpoint is not sensitive to Nurr1 activation or DHODH inhibition. | - Consider using a positive control for Nurr1 activation if available.- Verify that your primary neurons express Nurr1. | |
| High levels of cell death in all treated groups | This compound concentration is too high. | - Lower the concentration range in your dose-response experiments.- Perform a toxicity assay to determine the maximum non-toxic concentration. |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. | |
| Poor primary neuron culture health. | - Refer to general primary neuron culture troubleshooting guides to ensure optimal culture conditions (e.g., coating substrate, media supplements, cell density).[6][7][8][9][10] | |
| Variability between replicate wells/dishes | Uneven cell plating. | - Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. |
| Edge effects in multi-well plates. | - To minimize evaporation, fill the outer wells with sterile PBS or media without cells.[10] | |
| Inconsistent compound concentration. | - Prepare a master mix of the treatment media to ensure consistency across all replicate wells. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| Nurr1 Activation (EC50) | ~0.4 µM | Gal4 hybrid reporter gene assays | [3] |
| Nurr77 Activation (EC50) | ~3.1 µM | Gal4 hybrid reporter gene assays | [3] |
| NOR1 Activation (EC50) | ~2.9 µM | Gal4 hybrid reporter gene assays | [3] |
| Neuroprotection (NfL reduction) | Dose-dependent | N2A neuroblastoma cells | [4] |
| Neuroprotection (Cell survival) | Significant enhancement | SH-SY5Y neuroblastoma cells | [4][5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Plate Primary Neurons: Plate primary neurons at a suitable density in a 96-well plate coated with an appropriate substrate (e.g., poly-D-lysine). Allow the neurons to adhere and mature for the desired number of days in vitro (DIV).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile DMSO.
-
Prepare Treatment Media: Prepare a serial dilution of this compound in pre-warmed, complete neuronal culture medium. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Carefully replace the existing culture medium with the treatment media.
-
Induce Neurotoxicity (Optional): After a pre-incubation period with this compound (e.g., 4 hours), add a neurotoxic agent (e.g., 6-OHDA, glutamate) at a pre-determined toxic concentration to all wells except for the untreated control.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death in the positive control group (e.g., 24-48 hours).
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT or Calcein-AM/Ethidium Homodimer-1 staining) according to the manufacturer's instructions to determine the percentage of viable neurons in each condition.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the optimal neuroprotective and non-toxic concentration range.
Visualizations
Caption: Dual mechanism of this compound.
Caption: Workflow for determining optimal concentration.
Caption: Troubleshooting decision tree.
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 3. neurologylive.com [neurologylive.com]
- 4. imux.com [imux.com]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. dendrotek.ca [dendrotek.ca]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 10. biocompare.com [biocompare.com]
Overcoming resistance to Vidofludimus hemicalcium in cell lines
Welcome to the technical support center for Vidofludimus hemicalcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential resistance to this compound in cell lines during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule drug that functions as a highly selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting DHODH, this compound disrupts the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are heavily reliant on this pathway.[2][3] This targeted approach is designed to modulate the immune response without causing broad immunosuppression.[2] Additionally, this compound has been shown to possess neuroprotective properties through the activation of the nuclear receptor-related 1 (Nurr1) transcription factor.[1][4]
Q2: My cell line appears to be developing resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, resistance to DHODH inhibitors can theoretically arise through several mechanisms. These may include:
-
Target Gene Mutation: Point mutations in the DHODH gene could alter the drug-binding site, reducing the inhibitory effect of this compound.[5]
-
Target Gene Amplification: Increased expression of the DHODH enzyme due to gene amplification could overwhelm the inhibitory capacity of the drug at a given concentration.[5]
-
Upregulation of Salvage Pathways: Cells might compensate for the blockage of the de novo pyrimidine synthesis by upregulating alternative pyrimidine salvage pathways.
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could actively remove this compound from the cell, lowering its intracellular concentration.
-
Alterations in Downstream Signaling: Changes in signaling pathways downstream of pyrimidine synthesis could potentially uncouple the drug's effect from the intended cellular outcome (e.g., cell cycle arrest, apoptosis).
Q3: How can I confirm that my cell line has developed resistance?
Resistance can be confirmed by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance. This process typically involves exposing both cell lines to a range of this compound concentrations and measuring cell viability after a set period.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell line experiments.
Issue 1: Decreased Sensitivity to this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Development of drug resistance | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 values of the parental and suspected resistant cell lines. 2. Sequence the DHODH gene: Isolate genomic DNA from both cell lines and sequence the coding region of the DHODH gene to identify potential mutations. 3. Quantify DHODH expression: Use qPCR or Western blotting to compare the mRNA and protein levels of DHODH in both cell lines. | A significantly higher IC50 in the suspected resistant line confirms resistance. Identification of mutations in the drug-binding domain or increased DHODH expression would suggest a mechanism of resistance. |
| Suboptimal experimental conditions | 1. Verify Drug Concentration: Ensure the correct concentration of this compound is being used. 2. Check Cell Health: Monitor the morphology and growth rate of your cells to ensure they are healthy before drug treatment. 3. Standardize Seeding Density: Use a consistent cell seeding density for all experiments. | Consistent and reproducible results in control experiments. |
Issue 2: Complete Lack of Response to this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Intrinsic resistance of the cell line | 1. Review Literature: Check if the cell line you are using has been reported to be intrinsically resistant to DHODH inhibitors. 2. Test a Sensitive Control Cell Line: Treat a known sensitive cell line with this compound in parallel to your experimental line. | Confirmation of whether the issue is specific to your cell line or a broader experimental problem. |
| Incorrect drug handling or storage | 1. Verify Drug Integrity: Check the expiration date and storage conditions of your this compound stock. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of the drug from a validated stock. | A positive response in a sensitive control cell line would indicate a problem with the experimental cell line's sensitivity. |
Data Presentation: Characterizing Drug Resistance
Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line (Sensitive) | 0.5 | 1x |
| Resistant Subclone 1 | 5.0 | 10x |
| Resistant Subclone 2 | 12.5 | 25x |
Table 2: Hypothetical DHODH Gene Sequencing and Expression Analysis
| Cell Line | DHODH Mutation | DHODH mRNA Expression (Relative to Parental) | DHODH Protein Level (Relative to Parental) |
| Parental Cell Line | None | 1.0 | 1.0 |
| Resistant Subclone 1 | G132V | 1.2 | 1.1 |
| Resistant Subclone 2 | None | 8.5 | 7.9 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[6][7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Sterile culture flasks and plates
Procedure:
-
Initial Seeding: Seed the parental cells in a culture flask at their optimal density.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Passaging: Monitor the cells daily. When the cell confluence reaches 70-80%, passage the cells.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[6]
-
Selection of Resistant Population: Continue this process for several months. A resistant population will emerge that can proliferate in the presence of a high concentration of this compound.
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population using limiting dilution or cloning cylinders.
-
Characterization: Characterize the resistant clones by determining their IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Overcoming Resistance with Combination Therapy (Hypothetical)
This protocol outlines a general approach to test the efficacy of a combination therapy to overcome this compound resistance. The choice of the second agent will depend on the suspected resistance mechanism. For example, if upregulation of a specific survival pathway is identified, an inhibitor of that pathway would be a logical choice.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Second therapeutic agent (e.g., an inhibitor of a compensatory signaling pathway)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a matrix of concentrations of this compound and the second agent, both alone and in combination.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Use software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of this compound and potential resistance pathways.
Caption: A logical workflow for the investigation and mitigation of drug resistance.
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 3. Vidofludimus calcium | MS Trust [mstrust.org.uk]
- 4. Vidofludimus - Wikipedia [en.wikipedia.org]
- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vidofludimus Hemicalcium Long-Term Animal Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term animal studies with vidofludimus (B1684499) hemicalcium. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for vidofludimus hemicalcium?
A1: this compound exhibits a dual mechanism of action. It is a potent inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This inhibition primarily affects rapidly proliferating cells with high energy demands, such as activated lymphocytes, leading to its anti-inflammatory and immunomodulatory effects.[2] Additionally, this compound is a Nurr1 (nuclear receptor related 1) activator.[2][3] Nurr1 is a transcription factor with neuroprotective functions, and its activation by this compound is thought to contribute to neuronal survival and reduction of neuroinflammation.[3][4]
Q2: In which animal models has this compound been evaluated?
A2: Preclinical efficacy of this compound has been demonstrated in several animal models of autoimmune and inflammatory diseases, including:
-
Experimental Autoimmune Encephalomyelitis (EAE) in rats and mice: This is a widely used model for multiple sclerosis.[1][5]
-
Inflammatory Bowel Disease (IBD) in murine models: Specifically, it has been shown to ameliorate colitis.[6]
-
Systemic Lupus Erythematosus (SLE) in murine models. [2]
-
Transplant rejection models. [2]
Q3: What is the recommended route of administration for this compound in animal studies?
A3: In the available preclinical studies, this compound is administered orally (p.o.), typically via gavage.[5]
Q4: How should this compound be formulated for oral administration in rodents?
A4: While specific formulation details for this compound are not extensively published, a common approach for oral gavage of small molecule inhibitors in rodents involves creating a suspension in a suitable vehicle. A general-purpose vehicle that can be tested is a solution of PEG300, Tween-80, and saline.[7] It is crucial to ensure the compound is uniformly suspended before each administration.
Q5: Are there known species-specific differences in the activity of this compound?
A5: Yes, there are significant species-specific differences in the potency of vidofludimus in inhibiting DHODH. It is 7.5 times less potent at inhibiting rat DHODH and 64.4 times less potent at inhibiting mouse DHODH compared to human DHODH.[1][8] This is a critical consideration when designing studies and interpreting data from rodent models.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy in vivo.
-
Possible Cause 1: Suboptimal Drug Exposure.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the oral suspension is homogenous and the concentration is accurate. Consider performing a pilot pharmacokinetic (PK) study to measure plasma levels of the compound in your animal model to confirm adequate absorption and exposure.
-
Check Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing. Ensure all personnel are properly trained and consistent in their administration method.
-
-
-
Possible Cause 2: Pyrimidine Salvage Pathway.
-
Troubleshooting Steps: The in vivo environment contains circulating uridine (B1682114) and other nucleosides that can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the DHODH inhibition.[9] This can be particularly relevant in long-term studies. While challenging, consider the potential impact of diet on circulating nucleoside levels.
-
-
Possible Cause 3: Species-Specific Potency.
-
Troubleshooting Steps: As noted in the FAQs, vidofludimus is significantly less potent in rodents than in humans.[1][8] Ensure that the doses being used are appropriate to achieve the desired level of target engagement in the specific species being studied. Higher doses may be required in rodents to achieve a therapeutic effect comparable to that expected in humans.
-
Problem 2: Unexpected Toxicity or Adverse Events.
-
Possible Cause 1: Off-Target Effects or Exaggerated Pharmacology.
-
Troubleshooting Steps:
-
Dose De-escalation: If adverse effects are observed, consider reducing the dose to determine a maximum tolerated dose (MTD) in your specific model and strain.
-
Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and alterations in food and water intake.
-
Clinical Pathology: At the end of the study, or at interim time points, perform hematology and clinical chemistry analysis to assess for organ-specific toxicities.
-
-
-
Possible Cause 2: Formulation Vehicle Toxicity.
-
Troubleshooting Steps: Always include a vehicle-only control group to differentiate between the effects of the drug and the administration vehicle. If the vehicle itself is causing adverse effects, explore alternative, well-tolerated vehicles.
-
Experimental Protocols and Data
Quantitative Data from Preclinical Studies
| Animal Model | Species/Strain | Drug/Dose | Route of Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Dark Agouti (DA) Rat | Vidofludimus: 4, 20, 60 mg/kg/day | Oral (p.o.) | Daily, initiated after disease onset (score ≥1) | Dose-dependent reduction in cumulative disease scores. 20 and 60 mg/kg doses resulted in complete disease amelioration in 5/8 and 7/8 rats, respectively. | [5][10] |
| Ulcerative Colitis | Murine | Not specified in available abstracts | Oral (p.o.) | Not specified in available abstracts | Ameliorated colitis. | [6] |
| Systemic Lupus Erythematosus (SLE) | Murine | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Efficacy observed. | [2] |
Detailed Methodology: Therapeutic EAE Model in Dark Agouti Rats[5][10]
-
Animals: 11-week-old female Dark Agouti rats.
-
Disease Induction: Immunization with a subcutaneous injection of rat spinal cord homogenate emulsified in an adjuvant.
-
Clinical Scoring: Monitor animals daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Treatment Initiation: Once an animal reaches a clinical score of ≥ 1, it is randomized into a treatment group.
-
Drug Formulation and Administration:
-
Prepare a suspension of vidofludimus in a suitable vehicle.
-
Administer the assigned dose (e.g., vehicle, 4 mg/kg, 20 mg/kg, or 60 mg/kg) once daily via oral gavage.
-
A positive control group, such as leflunomide (B1674699) (4 mg/kg), can be included.
-
-
Outcome Assessment:
-
Record clinical scores and body weight daily.
-
The primary endpoint is typically the cumulative disease score over the treatment period.
-
At the end of the study, tissues (e.g., spinal cord) can be collected for histological analysis of inflammation and demyelination.
-
Signaling Pathway Diagrams
Caption: DHODH Inhibition Pathway by this compound.
Caption: Nurr1 Activation Pathway by this compound.
References
- 1. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 3. neurologylive.com [neurologylive.com]
- 4. imux.com [imux.com]
- 5. researchgate.net [researchgate.net]
- 6. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. imux.com [imux.com]
Validation & Comparative
A Comparative Guide to Vidofludimus Hemicalcium and Other Nurr1 Activators for Neurodegenerative and Inflammatory Diseases
The nuclear receptor related 1 (Nurr1, also known as NR4A2) has emerged as a critical therapeutic target for a range of neurodegenerative and inflammatory diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2][3] Nurr1 is an orphan nuclear receptor that plays a pivotal role in the development, maintenance, and survival of dopaminergic neurons.[4][5] It also exerts potent anti-inflammatory effects in the central nervous system by modulating microglia and astrocytes.[4][6][7] This guide provides a detailed comparison of Vidofludimus hemicalcium, a compound in late-stage clinical development, with other notable Nurr1 activators, focusing on their mechanisms of action, potency, and supporting experimental data.
Overview of Nurr1 Activation Mechanisms
Nurr1 can be activated through several distinct mechanisms. While it is considered an orphan receptor lacking a known endogenous ligand, synthetic small molecules have been identified that can modulate its activity.[3] These activators can function by:
-
Direct Binding: Directly interacting with the ligand-binding domain (LBD) of Nurr1.
-
Heterodimer Modulation: Targeting the Nurr1-retinoid X receptor (RXR) heterodimer complex. Ligands binding to RXRα can allosterically influence Nurr1 activity, often by promoting the dissociation of the repressive heterodimer to release a transcriptionally active Nurr1 monomer.[1][2][8]
-
Upregulation of Expression: Increasing the cellular expression of the Nurr1 protein.
Comparative Analysis of Nurr1 Activators
This section details the characteristics of this compound and other preclinical and clinical-stage Nurr1 activators.
This compound (IMU-838)
This compound, developed by Immunic, Inc., is an orally administered small molecule currently in Phase 3 clinical trials for relapsing multiple sclerosis (RMS) and Phase 2 trials for progressive multiple sclerosis (PMS).[9][10][11] It possesses a unique dual mechanism of action, functioning as both a potent Nurr1 activator and an inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[6][9][12]
-
Nurr1 Activation: Preclinical data confirms that this compound is a potent Nurr1 agonist.[9][13] Full dose-response characterization in Gal4 hybrid reporter gene assays revealed a half-maximal effective concentration (EC50) of 0.4 (±0.2) µM for Nurr1.[13][14][15] Isothermal titration calorimetry confirmed direct binding to the Nurr1 ligand-binding domain with a dissociation constant (Kd) of 0.7 µM.[15] The compound shows a greater than 7-fold selectivity for Nurr1 over the related nuclear receptors Nur77 (EC50 = 3.1 ± 0.7 µM) and NOR1 (EC50 = 2.9 ± 0.9 µM).[13][14][16] This activation is believed to be responsible for its neuroprotective effects.[6][9][13]
-
DHODH Inhibition: As a DHODH inhibitor, this compound targets the metabolism of hyperactive, proliferating lymphocytes, which rely on the de novo pyrimidine (B1678525) synthesis pathway.[6][12][17][18] This selective action on pathogenic immune cells provides its anti-inflammatory and potential anti-viral effects without broad immunosuppression.[12][17][19]
Other Investigational Nurr1 Activators
Several other compounds have been identified as Nurr1 activators, primarily in preclinical or early clinical stages of development.
-
HL192 (ATH-399A): This small molecule is being developed by NurrOn Pharmaceuticals in collaboration with HanAll Biopharma and Daewoong Pharmaceutical.[20][21] It is designed to activate Nurr1 to boost dopamine (B1211576) production and suppress neuroinflammation.[21] HL192 has entered a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy individuals.[20][21] In animal models of Parkinson's disease, the compound has demonstrated the ability to improve behavioral deficits.[20]
-
Amodiaquine (AQ) and Chloroquine (CQ): These FDA-approved antimalarial drugs were identified as Nurr1 activators through high-throughput screening.[5] They act by directly binding to the Nurr1 LBD and have shown high specificity for Nurr1 over other nuclear receptors.[5] In a rat model of Parkinson's disease, both compounds significantly improved motor impairments, suggesting they enhance Nurr1's dual functions of promoting dopaminergic neuron function and repressing microglial activation.[5] Their EC50 values for Nurr1 activation are in the 20-50 μM range.[22]
-
Nurr1/RXRα Heterodimer Modulators (BRF110, HX600, Bexarotene):
-
BRF110 and HX600: These compounds activate Nurr1 transcription by targeting the Nurr1-RXRα heterodimer.[2] They function as allosteric protein-protein interaction (PPI) inhibitors, weakening the affinity of the LBD heterodimer and causing its dissociation.[2][8] This releases a transcriptionally active Nurr1 monomer from the repressive complex.[2] Preclinical studies in Parkinson's disease models have shown that these activators can reduce neuronal loss and neuroinflammation.[4]
-
Bexarotene: An RXR ligand used clinically for cancer treatment, Bexarotene can modulate Nurr1 function through its interaction with the Nurr1-RXR heterodimer.[23][24] However, some preclinical studies have suggested that at the doses tested, it does not achieve a sufficient level of Nurr1 activation to provide neuroprotection.[23]
-
-
Preclinical Compounds (SA00025, IVA3132):
-
SA00025: A novel Nurr1 agonist with a very high potency (EC50: 2.5 nM), it has demonstrated partial neuroprotective effects in preclinical models of Parkinson's disease.[22]
-
IVA3132: This orally active Nurr1 activator was validated in preclinical tests for its potential as a neuroprotective and disease-modifying therapy in early-stage Parkinson's disease.[25][26]
-
Quantitative Data Summary
The following table summarizes the potency and selectivity of various Nurr1 activators based on available experimental data.
| Compound | Nurr1 EC50 | Nur77 EC50 | NOR1 EC50 | Selectivity (Nurr1 vs. Nur77/NOR1) | Primary Mechanism of Action |
| This compound | 0.4 (±0.2) µM[13][14] | 3.1 (±0.7) µM[13][14] | 2.9 (±0.9) µM[13][14] | ~7.7x / 7.25x | Direct Nurr1 Agonist; DHODH Inhibitor[9][15] |
| Amodiaquine (AQ) / Chloroquine (CQ) | 20 - 50 µM[22] | - | - | High specificity reported[5] | Direct Nurr1 Agonist[5] |
| SA00025 | 2.5 nM[22] | - | - | - | Nurr1 Agonist[22] |
| BRF110 / HX600 | - | - | - | - | Nurr1/RXRα Heterodimer Dissociation[2] |
| HL192 (ATH-399A) | - | - | - | - | Nurr1 Agonist[20] |
EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates higher potency. Data for some compounds are not publicly available.
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway
Activation of Nurr1 triggers a cascade of events that are neuroprotective and anti-inflammatory. In neurons, it promotes the expression of genes involved in dopamine synthesis and neuronal survival.[4][5] In glial cells (microglia and astrocytes), Nurr1 activation suppresses the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide.[4][6][7]
Caption: Nurr1 activation pathway leading to neuroprotective and anti-inflammatory effects.
This compound Dual Mechanism
The therapeutic potential of this compound is enhanced by its dual action on both the nervous and immune systems.
Caption: Dual mechanism of this compound targeting Nurr1 and DHODH.
Key Experimental Protocols
The characterization of Nurr1 activators relies on a set of standardized molecular and cellular assays.
Gal4 Hybrid Reporter Gene Assay
This is a common method to determine the potency (EC50) of a compound in activating a nuclear receptor.
-
Principle: The assay uses a chimeric receptor constructed by fusing the ligand-binding domain (LBD) of the target receptor (e.g., Nurr1) to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into host cells with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
Methodology:
-
Cell Culture and Transfection: Host cells (e.g., HEK293T or SHSY-5Y) are cultured and then co-transfected with two plasmids: one expressing the Gal4-Nurr1-LBD fusion protein and another containing the luciferase reporter construct.[15][27]
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the transcriptional activation of the Gal4-Nurr1-LBD construct by the compound.
-
Data Analysis: Dose-response curves are generated by plotting luciferase activity against the compound concentration. The EC50 value is calculated from this curve.[15]
-
Caption: Workflow for a Gal4 hybrid reporter gene assay to test Nurr1 activators.
Cellular Anti-inflammatory Assay
This assay assesses the functional consequence of Nurr1 activation on inflammatory pathways in relevant cell types.
-
Principle: Nurr1 activation is known to suppress the expression of pro-inflammatory cytokines in glial cells. This assay measures the ability of a compound to inhibit the release of a key cytokine, such as Interleukin-6 (IL-6), following an inflammatory challenge.
-
Methodology:
-
Cell Culture: Human astrocyte cells (e.g., T98G line) are cultured in appropriate media.[28][29]
-
Treatment: Cells are pre-treated with the Nurr1 activator (e.g., simvastatin (B1681759) or this compound) for a specified period.
-
Inflammatory Stimulus: The cells are then challenged with an inflammatory agent, typically lipopolysaccharide (LPS), to induce a pro-inflammatory response.[28][29]
-
Cytokine Measurement: After incubation with LPS, the cell culture supernatant is collected. The concentration of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The reduction in IL-6 release in compound-treated cells compared to LPS-only treated cells indicates the anti-inflammatory activity of the Nurr1 activator.[28]
-
Conclusion
This compound stands out among Nurr1 activators due to its advanced clinical development and its dual mechanism of action that addresses both the neurodegenerative and inflammatory components of diseases like multiple sclerosis.[9][12] It is one of the most potent Nurr1 agonists reported to be in active clinical development.[13] While several other promising Nurr1 activators, such as HL192, AQ/CQ, and various heterodimer modulators, have shown efficacy in preclinical models, they are in earlier stages of investigation.[5][20][22] The comparative data presented here highlights the therapeutic potential of targeting the Nurr1 pathway and underscores the unique profile of this compound as a next-generation treatment for complex neurological disorders.
References
- 1. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 3. Molecular basis of activation of the orphan nuclear receptor Nurr1 - Douglas Kojetin [grantome.com]
- 4. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vidofludimus - Wikipedia [en.wikipedia.org]
- 7. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of ligand-dependent Nurr1-RXRα activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Immunic, Inc. today announced a positive outcome of the non-binding, interim futility analysis of its phase 3 ENSURE program [imux.com]
- 12. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 13. neurologylive.com [neurologylive.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. imux.com [imux.com]
- 17. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. Vidofludimus calcium | MS Trust [mstrust.org.uk]
- 20. neurologylive.com [neurologylive.com]
- 21. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 22. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pre-clinical Validation of a Nurr1 Agonist for Neuroprotection in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 24. mdpi.com [mdpi.com]
- 25. portal.research.lu.se [portal.research.lu.se]
- 26. portal.research.lu.se [portal.research.lu.se]
- 27. pnas.org [pnas.org]
- 28. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Vidofludimus Hemicalcium: A Comparative Analysis in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus hemicalcium (IMU-838) is an investigational, next-generation, oral immunomodulatory drug currently under development for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, functioning as both a selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and a potent activator of the nuclear receptor related 1 (Nurr1). This guide provides a comparative analysis of this compound against other relevant alternatives, primarily the first-generation DHODH inhibitor teriflunomide, based on available preclinical data from MS models.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and teriflunomide.
Table 1: In Vitro Comparative Potency
| Parameter | This compound | Teriflunomide | Fold Difference | Reference |
| Human DHODH Inhibition (DHO oxidation) | More Potent | Less Potent | 2.6x | [1][2] |
| T-Lymphocyte Proliferation Inhibition | More Efficacious | Less Efficacious | Not specified | [1][2] |
| IL-17 Secretion Inhibition (from stimulated PBMCs) | More Efficacious | Less Efficacious | Not specified | [1][2] |
| IFN-γ Secretion Inhibition (from stimulated PBMCs) | More Efficacious | Less Efficacious | Not specified | [1][2] |
Table 2: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Model | Treatment | Dosage | Key Findings | Reference |
| Rat EAE | This compound | Dose-dependent | Dose-dependent inhibition of cumulative disease scores. | [1][2] |
| Rat EAE | Leflunomide (prodrug of teriflunomide) | 4 mg/kg | Positive control, reduced disease activity. | |
| Rat EAE | This compound | 20 mg/kg and 60 mg/kg | Potently reduced disease activity, similar to leflunomide. Completely ameliorated the disease in 5/8 and 7/8 rats, respectively, at the end of the study. |
Mechanism of Action Signaling Pathways
This compound's therapeutic potential in MS is attributed to its dual mechanism of action, which is distinct from first-generation DHODH inhibitors.
Caption: Dual mechanism of this compound.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Rats
-
Model: EAE is a widely used animal model for MS.
-
Induction: Female Dark Agouti (DA) rats are immunized with a spinal cord homogenate to induce an autoimmune response against myelin.
-
Treatment: Once clinical signs of EAE (e.g., limp tail, paralysis) are observed, animals are randomized to receive daily oral administration of this compound (at varying doses), a vehicle control, or a positive control such as leflunomide.
-
Clinical Scoring: Disease severity is monitored and scored daily using a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Endpoints: The primary endpoint is the cumulative disease score. Other endpoints can include body weight changes, histological analysis of the central nervous system for inflammation and demyelination, and immune cell profiling.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
-
Objective: To measure the potency of compounds in inhibiting the DHODH enzyme.
-
Method: A cell-free enzymatic assay is used with recombinant human DHODH. The activity of the enzyme is determined by measuring the reduction of a substrate, which can be monitored spectrophotometrically.
-
Procedure: The recombinant DHODH enzyme is incubated with its substrate (dihydroorotate) and a co-factor. The test compounds (this compound and teriflunomide) are added at various concentrations. The rate of the enzymatic reaction is measured, and the concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Cytokine Secretion Assay from Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the effect of the compounds on the production of pro-inflammatory cytokines by immune cells.
-
Cell Culture: Human PBMCs are isolated from healthy donors.
-
Stimulation: The PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce T-cell activation and cytokine production.
-
Treatment: The stimulated cells are co-incubated with different concentrations of this compound or teriflunomide.
-
Cytokine Measurement: After a defined incubation period (e.g., 44 hours), the cell culture supernatant is collected. The concentrations of cytokines such as IL-17 and IFN-γ are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical comparative study in an EAE model.
References
Reproducibility of Vidofludimus Hemicalcium's Neuroprotective Data: A Comparative Analysis
For Immediate Release
A comprehensive review of available data on Vidofludimus (B1684499) hemicalcium (IMU-838) suggests a reproducible neuroprotective profile, primarily supported by its dual mechanism of action involving dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition and nuclear receptor related 1 (Nurr1) activation. This guide provides a comparative analysis of Vidofludimus hemicalcium's performance against other established neuroprotective agents in multiple sclerosis (MS), supported by experimental data from preclinical and clinical studies.
Executive Summary
This compound has demonstrated consistent effects on key markers of neurodegeneration and inflammation in both preclinical models and clinical trials in patients with relapsing-remitting multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS). Its unique dual mechanism of action offers a potential advantage over existing therapies by simultaneously targeting inflammation and promoting neuronal survival. This report summarizes the available quantitative data, details the experimental protocols to allow for independent verification, and visualizes the key pathways and workflows to enhance understanding of the underlying science.
Comparative Analysis of Neuroprotective Agents
To provide a context for this compound's neuroprotective effects, this guide compares its clinical trial data with those of three other oral medications approved for the treatment of multiple sclerosis: Teriflunomide, a fellow DHODH inhibitor, and Siponimod (B560413) and Ozanimod (B609803), both sphingosine-1-phosphate (S1P) receptor modulators.
Clinical Trial Data Comparison in Multiple Sclerosis
The following tables summarize key efficacy endpoints from Phase 2 and Phase 3 clinical trials of this compound and its comparators.
Table 1: Effect on Disability Progression in Multiple Sclerosis
| Drug | Trial | Patient Population | Treatment Dose | Primary Endpoint | Result | Citation(s) |
| This compound | EMPhASIS (Phase 2) | RRMS | 30 mg & 45 mg/day | 12- and 24-week Confirmed Disability Worsening (CDW) | 1.6% of patients on any dose of vidofludimus calcium experienced CDW compared to 3.7% on placebo.[1] In the open-label extension, 92.3% of patients remained free of 12-week CDW and 92.7% remained free of 24-week CDW at week 144. | [2] |
| This compound | CALLIPER (Phase 2) | PMS | 45 mg/day | 24-week Confirmed Disability Worsening (CDW) | 20% relative risk reduction in the overall population. 30% reduction in PPMS and 15% in naSPMS subgroups.[3][4] | [3][4] |
| Teriflunomide | TEMSO (Phase 3) | RRMS | 14 mg/day | 12-week Confirmed Disability Worsening | 30.6% relative risk reduction in disability progression.[5] | [5] |
| Siponimod | EXPAND (Phase 3) | SPMS | 2 mg/day | 3- and 6-month Confirmed Disability Progression (CDP) | 21% risk reduction in 3-month CDP and 26% risk reduction in 6-month CDP.[6] | [6] |
| Ozanimod | RADIANCE & SUNBEAM (Phase 3) | RMS | 0.92 mg/day | 3-month Confirmed Disability Progression | No significant difference compared to Avonex (interferon beta-1a).[7] | [7] |
Table 2: Effect on Brain Lesions in Multiple Sclerosis
| Drug | Trial | Patient Population | Treatment Dose | Primary Endpoint | Result | Citation(s) |
| This compound | EMPhASIS (Phase 2) | RRMS | 30 mg & 45 mg/day | Cumulative number of combined unique active (CUA) lesions at 24 weeks | 70% reduction with 30 mg and 62% reduction with 45 mg compared to placebo.[8][9] The pooled data showed a 76% and 71% suppression of new CUA MRI lesions for 30 mg and 45 mg doses, respectively.[10] | [8][9][10] |
| Teriflunomide | Phase 2 | Relapsing MS | 7 mg & 14 mg/day | Number of combined unique active lesions per MRI scan | Significant reduction in the median number of lesions per scan (0.2 for 7 mg and 0.3 for 14 mg vs 0.5 for placebo).[11] | [11] |
| Siponimod | EXPAND (Phase 3) | SPMS | 2 mg/day | T2 lesion volume | Limited the increase of T2 lesion volume by approximately 80% over 12 and 24 months.[6] | [6] |
| Ozanimod | RADIANCE & SUNBEAM (Phase 3) | RMS | 0.92 mg/day | New or enlarging T2 lesions | 42% fewer new or enlarging T2 lesions compared to Avonex over 2 years.[7] | [7] |
Table 3: Effect on Brain Volume Loss in Multiple Sclerosis
| Drug | Trial | Patient Population | Treatment Dose | Primary Endpoint | Result | Citation(s) |
| This compound | CALLIPER (Phase 2) | PMS | 45 mg/day | Annualized rate of thalamic brain volume loss | 20% lower annualized atrophy rate compared with placebo.[12] | [12] |
| Teriflunomide | TEMSO (Phase 3) | RRMS | 14 mg/day | Brain volume loss | 30.6% relative reduction in brain volume loss at year 2 compared to placebo.[5] | [5] |
| Siponimod | EXPAND (Phase 3) | SPMS | 2 mg/day | Rate of brain volume loss | Slowed the rate of brain volume loss by 23% over 12 and 24 months.[6] | [6] |
| Ozanimod | DAYBREAK (Phase 3 OLE) | RMS | 0.92 mg/day | Whole brain volume (WBV) loss | Sustained low and stable rates of WBV loss for up to 5 years.[13] | [13] |
Experimental Protocols
Reproducibility of scientific findings is contingent on detailed and transparent methodologies. This section outlines the key experimental protocols used in the preclinical and clinical evaluation of this compound and its comparators.
Preclinical Models of Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used animal model of MS, inducing an autoimmune inflammatory response against myelin.
-
This compound Protocol: In a prophylactic MOG35-55 murine EAE model, 11-week-old female C57BL/6 mice were immunized with MOG35-55 peptide.[14] Daily oral gavage treatment with this compound (30 mg/kg or 150 mg/kg) or vehicle commenced 5 days post-immunization and continued for up to 25 days.[14]
-
Teriflunomide Protocol: In the Dark Agouti rat EAE model, rats were immunized with a syngeneic spinal cord homogenate and Freund's adjuvant.[13] Teriflunomide was administered either prophylactically or therapeutically at doses of 3 and 10 mg/kg.[15]
-
Ozanimod Protocol: Active EAE was induced in C57BL/6 female mice, followed by daily oral treatment with ozanimod (0.6mg/kg) starting at disease onset (clinical score of 1).[9][16][17]
Cuprizone-Induced Demyelination
The cuprizone (B1210641) model induces oligodendrocyte apoptosis and subsequent demyelination, primarily in the corpus callosum, providing a model to study de- and remyelination.
-
General Protocol: Mice are typically fed a diet containing 0.2% to 0.3% cuprizone for 5-6 weeks to induce acute demyelination.[18] Chronic demyelination can be achieved with a 12-13 week intoxication period.
-
Siponimod Protocol: Mice were treated with a cuprizone diet (0.2%) for 5 weeks to induce demyelination. Following cuprizone withdrawal, siponimod was administered in the diet (10 mg/kg) for 2 weeks to assess its impact on remyelination. In another study, a 0.3% cuprizone diet was used for 6 weeks, followed by 3 weeks of standard chow, with siponimod (1.5 mg/kg) administered orally during the remyelination phase.[8]
Clinical Trial Methodologies
EMPhASIS Trial (this compound)
This Phase 2, double-blind, placebo-controlled trial enrolled patients aged 18-55 years with relapsing-remitting multiple sclerosis. Patients were randomized (1:1:1) to receive once-daily oral this compound (30 mg or 45 mg) or placebo for 24 weeks. The primary endpoint was the cumulative number of combined unique active (CUA) lesions on MRI at week 24.
CALLIPER Trial (this compound)
This Phase 2, double-blind, placebo-controlled exploratory trial enrolled patients with primary progressive MS (PPMS) and non-active secondary progressive MS (naSPMS).[3] Patients received a 45 mg daily dose of this compound or placebo for up to 120 weeks.[3] The primary endpoint was the change in brain volume.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for the EAE preclinical model.
Caption: Generalized workflow for a randomized controlled clinical trial.
Conclusion
The available data from both preclinical and clinical studies provide a consistent and reproducible picture of the neuroprotective effects of this compound. Its dual mechanism of targeting both inflammation and neurodegeneration appears to translate into meaningful clinical benefits in patients with multiple sclerosis. The detailed experimental protocols provided in this guide should facilitate the independent verification and further exploration of these findings by the scientific community. As data from ongoing Phase 3 trials become available, a more definitive assessment of its comparative efficacy and long-term safety will be possible.
References
- 1. biospective.com [biospective.com]
- 2. researchgate.net [researchgate.net]
- 3. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 8. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. filecache.investorroom.com [filecache.investorroom.com]
- 12. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic effect of combination vitamin D3 and siponimod on remyelination and modulate microglia activation in cuprizone mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vidofludimus Hemicalcium Phase 2 Clinical Trial Data for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Phase 2 clinical trial data for Vidofludimus (B1684499) hemicalcium (formerly IMU-838), an investigational oral therapy for Multiple Sclerosis (MS). Developed by Immunic Therapeutics, Vidofludimus hemicalcium is a novel, first-in-class small molecule with a dual mechanism of action: selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) and activation of the neuroprotective transcription factor, Nuclear Receptor Related 1 (Nurr1).[1][2]
This report synthesizes data from two key Phase 2 trials: the EMPhASIS trial in Relapsing-Remitting Multiple Sclerosis (RRMS) and the CALLIPER trial in Progressive Multiple Sclerosis (PMS).[3][4][5] Performance metrics are presented alongside data from established and emerging therapies for objective comparison.
Mechanism of Action: A Dual Approach
This compound's unique therapeutic potential lies in its ability to simultaneously address both inflammatory and neurodegenerative aspects of MS.[3][6]
-
DHODH Inhibition: As a selective DHODH inhibitor, it targets the de novo pyrimidine (B1678525) biosynthesis pathway.[7] Rapidly proliferating, activated lymphocytes (T and B cells), which are key drivers of MS pathology, are highly dependent on this pathway.[8] By inhibiting DHODH, this compound induces metabolic stress in these pathogenic immune cells, modulating their activity without causing broad immunosuppression.[2][8] This mechanism is similar to teriflunomide (B560168) but is reported to be more selective, potentially leading to a better safety profile.[6][9]
-
Nurr1 Activation: It is also a potent activator of Nurr1, a neuroprotective transcription factor.[1][6] Nurr1 activation is associated with reducing pro-inflammatory responses in microglia and astrocytes and promoting neuronal survival and differentiation.[1][2] This neuroprotective effect may help slow or halt the progression of disability independent of relapse activity.[2][3]
Phase 2 Efficacy in Relapsing-Remitting MS (EMPhASIS Trial)
The EMPhASIS trial was a multicenter, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with RRMS over a 24-week period.[4][10] The trial successfully met its primary and key secondary endpoints.[2][11]
Table 1: Key Efficacy Outcomes of the EMPhASIS Trial (24 Weeks)
| Endpoint | Placebo (n=81) | Vidofludimus 10 mg (n=47) | Vidofludimus 30 mg (n=71) | Vidofludimus 45 mg (n=69) |
|---|---|---|---|---|
| Mean Cumulative CUA Lesions [12] | 5.8 | 5.9 | 1.4 | 1.7 |
| % Reduction vs. Placebo[12] | - | +2% | -76% | -71% |
| Gd+ Lesion Suppression vs. Placebo [13] | - | 13% | 78% | 74% |
| Serum Neurofilament Change [11] | +6.5% | N/A | -17.0% | -20.5% |
| Patients with 24-week CDW [12] | 3.7% | N/A | \multicolumn{2}{c | }{1.6% (any dose) } |
| Relapse Risk Reduction (HR vs. Placebo) [12] | - | N/A | 33% | N/A |
CUA: Combined Unique Active; Gd+: Gadolinium-enhancing; CDW: Confirmed Disability Worsening; HR: Hazard Ratio.
Comparison with Teriflunomide (DHODH Inhibitor) in RRMS
Teriflunomide (Aubagio) is an approved oral DHODH inhibitor. The Phase 2 trial data provides a relevant benchmark for this compound's anti-inflammatory effects.
Table 2: Phase 2 MRI Lesion Data Comparison - Vidofludimus vs. Teriflunomide
| Trial Endpoint | Vidofludimus (EMPhASIS, 24 wks) | Teriflunomide (Phase 2, 36 wks) |
|---|---|---|
| Dose(s) | 30 mg, 45 mg | 7 mg, 14 mg |
| Primary Endpoint | Mean Cumulative CUA Lesions | Median CUA Lesions per Scan |
| Placebo | 5.8 (mean) | 0.5 (median) |
| Active Treatment (High Dose) | 1.7 (45 mg, mean) | 0.3 (14 mg, median) |
| Significance vs. Placebo | p=0.0002 (45 mg)[14] | p<0.01 (14 mg)[11] |
Phase 2 Efficacy in Progressive MS (CALLIPER Trial)
The CALLIPER trial was an exploratory Phase 2 study evaluating this compound (45 mg) against placebo in a broad population of patients with progressive MS (Primary Progressive and non-active Secondary Progressive) over 120 weeks.[6] While the trial did not meet its primary MRI endpoint of reducing the rate of brain volume change, it showed positive and clinically meaningful signals on disability progression.[15]
Table 3: Key Efficacy Outcomes of the CALLIPER Trial
| Endpoint | Placebo (n=232) | Vidofludimus 45 mg (n=235) | Relative Risk Reduction |
|---|---|---|---|
| 24-week Confirmed Disability Worsening (CDW) | |||
| Overall PMS Population[16] | - | - | 20% |
| Primary Progressive MS (PPMS) Subgroup[16] | - | - | 30% |
| Non-active SPMS (naSPMS) Subgroup[16] | - | - | 15% |
| Patients without Gd+ Lesions at Baseline[16] | - | - | 29% |
| Annualized Thalamic Brain Volume Loss [16] | - | - | 20% |
| Serum Neurofilament Reduction (Interim) [17] | - | -22% (overall) | N/A |
Comparison with Therapies for Progressive MS
This compound's effect on disability progression can be compared to data from pivotal trials of other approved or late-stage investigational drugs for progressive forms of MS.
Table 4: Disability Progression Data Comparison in Progressive MS
| Drug (Trial) | Patient Population | Endpoint | Relative Risk Reduction vs. Placebo |
|---|---|---|---|
| Vidofludimus (CALLIPER) | PPMS & naSPMS | 24-week CDW | 20% [18] |
| Ocrelizumab (ORATORIO) | PPMS | 24-week CDW | 25% (HR 0.75)[19] |
| Siponimod (EXPAND) | SPMS | 6-month CDW | 26% (HR 0.74)[14][20] |
| Tolebrutinib (HERCULES) | Non-relapsing SPMS | 6-month CDW | 31% [9] |
CDW: Confirmed Disability Worsening; HR: Hazard Ratio.
Safety and Tolerability Profile
Across Phase 2 studies, this compound has demonstrated a favorable safety and tolerability profile.[16][21]
-
EMPhASIS (RRMS): The rate of treatment-emergent adverse events (TEAEs) was similar between treatment and placebo groups (43% vs. 44%).[14] Serious adverse events (SAEs) were rare (1% in the active arms vs. 1% in placebo) and no new safety signals were identified.[14][21]
-
CALLIPER (PMS): The safety profile was consistent with previous trials. TEAEs occurred in 69.4% of treated patients compared to 68.5% on placebo.[16] SAEs were also infrequent and occurred at similar rates (8.1% vs. 6.5% for placebo).[16][18]
Experimental Protocols
EMPhASIS Trial (NCT03846219)
-
Design: A Phase 2, international, multicenter, double-blind, placebo-controlled, randomized, parallel-group trial.[4][8]
-
Population: 268 patients aged 18-55 with active RRMS, defined by recent relapses or MRI activity.[4][10]
-
Treatment Arms: Patients were randomized to receive once-daily oral this compound (10 mg, 30 mg, or 45 mg) or placebo.[8]
-
Duration: A 24-week blinded main treatment period, followed by an optional open-label extension for up to 9.5 years.[4]
-
Primary Endpoint: Cumulative number of combined unique active (CUA) MRI lesions (new/enlarging T2 plus gadolinium-enhancing T1 lesions) at 24 weeks.[10]
-
Key Secondary Endpoints: Included various other MRI metrics, annualized relapse rate, time to disability progression, and safety/tolerability assessments.[11][12]
CALLIPER Trial (NCT05054140)
-
Design: A Phase 2, international, multicenter, double-blind, placebo-controlled, exploratory trial.[6][16]
-
Population: 467 patients aged 18-65 with progressive MS (PPMS or SPMS with no relapses in the prior 24 months) and an EDSS score of 3.0-6.5.[6][16]
-
Treatment Arms: Patients were randomized 1:1 to receive either 45 mg of this compound daily or a matching placebo.[16]
-
Duration: Up to 120 weeks of treatment.[16]
-
Primary Endpoint: Annualized rate of percent brain volume change.[6]
-
Key Secondary Endpoints: Time to 24-week confirmed disability worsening (CDW) based on EDSS, and other measures of disability and brain atrophy.[6][18]
Conclusion
The Phase 2 data for this compound are encouraging, particularly for its potential to address both the inflammatory activity in RRMS and disability progression in PMS. In RRMS, the EMPhASIS trial demonstrated a robust, dose-dependent reduction in MRI lesion activity, comparable to or exceeding that of other oral agents in their respective trials.[11][12] In the challenging-to-treat PMS population, the CALLIPER trial, despite missing its primary MRI endpoint, showed a clinically meaningful signal in reducing the risk of confirmed disability worsening, a key endpoint for regulatory approval.[16][15] The consistent and favorable safety profile across both trials further strengthens its potential as a future therapeutic option.[16][21] The ongoing Phase 3 trials will be crucial in confirming these promising Phase 2 findings.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term follow-up of a phase 2 study of oral teriflunomide in relapsing multiple sclerosis: safety and efficacy results up to 8.5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 4. Immunic Presents Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis at MSMilan2023: The 9th Joint ECTRIMS-ACTRIMS Meeting [prnewswire.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 7. New data for Ocrevus disease progression (ocrelizumab) reinforce significant slowing – Consortium of Multiple Sclerosis Centers [mscare.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Tolebrutinib slows down disability progression in non-relapsing secondary progressive MS | MS Trust [mstrust.org.uk]
- 10. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase II study of the safety and efficacy of teriflunomide in multiple sclerosis with relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Siponimod: Disentangling disability and relapses in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novartis.com [novartis.com]
- 14. Table 13, Confirmed Disability Progression by EDSS - Clinical Review Report: Siponimod (Mayzent) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mssociety.org.uk [mssociety.org.uk]
- 16. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
- 17. novartis.com [novartis.com]
- 18. roche.com [roche.com]
- 19. neurologylive.com [neurologylive.com]
- 20. neurologylive.com [neurologylive.com]
- 21. Vidofludimus Calcium Reduced RRMS Brain Lesions in EMPhASIS Trial - My MS Family [mymsfamily.com]
Independent Verification of Vidofludimus Hemicalcium's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vidofludimus hemicalcium's dual mechanism of action with alternative therapies for inflammatory bowel disease (IBD) and multiple sclerosis (MS). The information presented is supported by experimental data to aid in the independent verification of its therapeutic potential.
Overview of this compound's Dual Mechanism
This compound is an oral small molecule immunomodulator that exhibits a unique dual mechanism of action, positioning it as a promising candidate for the treatment of autoimmune diseases.[1][2] It simultaneously targets two key pathways implicated in the inflammatory cascade: the de novo pyrimidine (B1678525) biosynthesis pathway via inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), and the pro-inflammatory interleukin-17 (IL-17) signaling pathway.[3][4]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound is a potent inhibitor of the mitochondrial enzyme DHODH, a critical component in the de novo synthesis of pyrimidines.[5][6] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes (T and B cells) that drive autoimmune responses.[7] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on these pathogenic immune cells without inducing widespread immunosuppression.[1][8]
Inhibition of IL-17 Signaling
Independent of its DHODH inhibitory activity, this compound has been shown to suppress the secretion of the pro-inflammatory cytokine IL-17.[3][9] IL-17 is a key mediator in the pathogenesis of various autoimmune diseases, promoting tissue inflammation and damage.[10][11] The inhibitory effect of this compound on IL-17 production is mediated through the attenuation of the STAT3 and NF-κB signaling pathways.[4]
Comparative Analysis with Alternative Therapies
The therapeutic landscape for MS and IBD includes several agents with distinct mechanisms of action. This section provides a comparative overview of this compound against key alternatives.
Quantitative Comparison of In Vitro Potency
| Compound | Target | IC50 | Disease Indication |
| This compound | DHODH | 160 nM [5][6] | MS, IBD [1] |
| Teriflunomide (B560168) | DHODH | 420 nM[6] | MS[7] |
| Ozanimod | S1P1 and S1P5 Receptors | - | MS, Ulcerative Colitis[12][13] |
| Ustekinumab | IL-12 and IL-23 | - | IBD, Psoriasis, Psoriatic Arthritis[14][15] |
| Risankizumab | IL-23 | - | IBD, Psoriasis, Psoriatic Arthritis[16][17] |
IC50 values for biologics like Ustekinumab and Risankizumab are not typically represented in the same manner as small molecules.
Comparison of Mechanism of Action and Clinical Efficacy
| Drug | Mechanism of Action | Key Clinical Efficacy Highlights |
| This compound | Dual inhibitor of DHODH and IL-17 signaling. [3][4] | MS: Significant reduction in new MRI lesions.[18] Ulcerative Colitis: Showed proof-of-concept for efficacy.[19][20] |
| Teriflunomide | Selective and reversible inhibitor of DHODH.[7][21] | MS: Reduces relapse rate and slows disability progression.[22][23] |
| Ozanimod | Sphingosine-1-phosphate (S1P) receptor modulator, sequestering lymphocytes in lymph nodes.[12][24] | MS: Reduces annualized relapse rates and brain volume loss.[13][25] Ulcerative Colitis: Induces and maintains clinical remission.[26] |
| Ustekinumab | Monoclonal antibody that targets the p40 subunit of IL-12 and IL-23, inhibiting Th1 and Th17 pathways.[14][27] | IBD: Effective in inducing and maintaining clinical remission in both Crohn's disease and ulcerative colitis.[1][19] |
| Risankizumab | Monoclonal antibody that specifically targets the p19 subunit of IL-23, selectively inhibiting the Th17 pathway.[16][28] | IBD: Demonstrates efficacy in inducing clinical remission in Crohn's disease.[29] |
Experimental Protocols
DHODH Inhibition Assay (DCIP Colorimetric Method)
This assay quantifies the enzymatic activity of DHODH by measuring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Coenzyme Q10
-
DCIP solution
-
Dihydroorotate (DHO) solution
-
Test compounds (e.g., this compound)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.
-
Incubate the plate to allow for the binding of the inhibitor to the enzyme.
-
Initiate the reaction by adding a solution containing DHO and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[30][31]
Measurement of IL-17 Secretion (ELISA)
This protocol outlines the measurement of IL-17A in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human IL-17 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Peripheral Blood Mononuclear Cells (PBMCs) or other relevant immune cells
-
Cell culture medium
-
Stimulating agents (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads)
-
Test compounds (e.g., this compound)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the IL-17 capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Culture PBMCs in the presence of stimulating agents and varying concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatants.
-
Add the collected supernatants and IL-17 standards to the coated plate and incubate.
-
Wash the plate and add the biotinylated IL-17 detection antibody, followed by incubation.
-
Wash the plate and add streptavidin-HRP, followed by incubation.
-
Wash the plate and add the substrate solution. A color change will develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IL-17 in the samples.[32][33]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound's Dual Action
References
- 1. mdpi.com [mdpi.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 7. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 11. Immunic Presented Key Vidofludimus Calcium Data at the 41st Congress of ECTRIMS, Highlighting Its Potential in Multiple Sclerosis [prnewswire.com]
- 12. mdpi.com [mdpi.com]
- 13. Bristol Myers Squibb - New Long-Term Zeposia (ozanimod) Data Demonstrate Durable Efficacy and Consistent Safety in Relapsing Forms of Multiple Sclerosis [news.bms.com]
- 14. Frontiers | Research progress of Ustekinumab in the treatment of inflammatory bowel disease [frontiersin.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Risankizumab: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Risankizumab: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Comprehensive Review of Ustekinumab Utilization in Inflammatory Bowel Diseases: Insights from the ClinicalTrials.gov Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of action of Risankizumab-RZAA? [synapse.patsnap.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Oral teriflunomide in the treatment of relapsing forms of multiple sclerosis: clinical evidence and long-term experience - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. vjneurology.com [vjneurology.com]
- 25. ajmc.com [ajmc.com]
- 26. ijrpr.com [ijrpr.com]
- 27. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. gi.org [gi.org]
- 30. 3.6. In Vitro Activity Assay [bio-protocol.org]
- 31. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Vidofudimus Hemicalcium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Vidofudimus hemicalcium is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Vidofudimus hemicalcium is an investigational drug being evaluated for the treatment of autoimmune diseases such as multiple sclerosis.[1] As with any active pharmaceutical ingredient, proper disposal is crucial to prevent environmental contamination and ensure personnel safety.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of Vidofudimus hemicalcium is the first step toward safe handling and disposal.
| Property | Vidofudimus (Free Acid) | Vidofudimus Hemicalcium |
| Molecular Formula | C20H18FNO4[1][2] | C40H34CaF2N2O8 (anhydrous)[3] |
| Molar Mass | 355.365 g·mol−1[1] | 748.8 g/mol (anhydrous)[3] |
| CAS Number | 717824-30-1[1][4] | 1354012-90-0[3][5] |
| Appearance | Crystalline solid[6] | White crystalline polymorph[6] |
| Solubility | 10 mM in DMSO[5] | Data not readily available |
| Plasma Half-Life | Approximately 30 hours[1][7][8] | Approximately 30 hours[1][7][8] |
Hazard Identification and Safety Precautions
The Safety Data Sheet (SDS) for Vidofudimus, the free acid form, indicates several hazards that should be considered when handling the hemicalcium salt as well.[4]
-
Toxicity: Harmful if swallowed and may cause damage to fertility or the unborn child.[4]
-
Environmental: May cause long-lasting harmful effects to aquatic life.[4]
Personal Protective Equipment (PPE): When handling Vidofudimus hemicalcium, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Mechanism of Action: Signaling Pathway
Vidofudimus hemicalcium exhibits a dual mechanism of action, targeting both inflammatory and neurodegenerative pathways.[1][9] It acts as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1) protein.[1][10]
References
- 1. Vidofludimus - Wikipedia [en.wikipedia.org]
- 2. Vidofludimus | C20H18FNO4 | CID 9820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vidofludimus calcium anhydrous | C40H34CaF2N2O8 | CID 56944639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Vidofludimus hemicalcium - Immunomart [immunomart.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 10. neurologylive.com [neurologylive.com]
Safe Handling and Disposal of Vidofludimus Hemicalcium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent investigational compounds like Vidofludimus hemicalcium. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure compliant handling of this substance.
This compound is a compound requiring careful handling due to its potential health hazards. A Safety Data Sheet (SDS) for the related compound, Vidofludimus, indicates it may damage fertility or the unborn child, is harmful if swallowed, and may cause long-lasting harmful effects to aquatic life.[1] Therefore, adherence to stringent safety protocols is mandatory.
Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any handling of this compound to determine the appropriate level of personal protective equipment. The required PPE will vary based on the specific laboratory activity and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | Addresses the high risk of aerosolization and inhalation of potent powders, with full respiratory protection being essential and double-gloving providing an additional barrier.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Mitigates the reduced risk of aerosolization compared to powder handling, while still protecting against potential splashes and spills primarily through engineering controls.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focuses on preventing skin and eye exposure, with the specific level of containment dictated by the procedure.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[2] |
Operational Plan: A Step-by-Step Guide
A systematic workflow is critical for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Procedures:
-
Information Review: Thoroughly review the available Safety Data Sheet (SDS) and conduct a comprehensive risk assessment for the planned procedures.[1]
-
Designated Work Area: All manipulations of this compound must occur within a designated and clearly marked area, such as a chemical fume hood or glove box, to control access and contain potential contamination.[1][3]
-
Work Area Preparation: Ensure that the designated engineering controls (e.g., fume hood) are certified and functioning correctly. Decontaminate the work surface and ensure a spill kit is readily available.
2. Handling the Compound:
-
Wear Appropriate PPE: Don the personal protective equipment as determined by the risk assessment for the specific task.
-
Containment During Handling: When working with the solid form, weighing and aliquoting should be performed within a containment device like a certified chemical fume hood or a balance enclosure to prevent the generation of dust.
-
Solution Preparation: All solutions should be prepared within a chemical fume hood. When dissolving, add the solvent to the powder slowly to prevent splashing.
-
Clear Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Proper PPE Removal: Carefully remove personal protective equipment to avoid cross-contamination. All disposable PPE should be considered contaminated and disposed of as hazardous waste.[2]
-
Hygiene: Immediately after removing gloves, wash hands and forearms thoroughly with soap and water.
Disposal Plan
The disposal of this compound and all associated waste must be managed as hazardous waste to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Protocol | Rationale |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in a sealed and clearly labeled container. | To prevent the release of a potent compound into the environment. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container. | All materials that have come into direct contact with the compound are considered contaminated and require disposal as hazardous waste.[1] |
| Contaminated PPE (gloves, disposable lab coats, etc.) | Carefully remove to avoid self-contamination and place in a sealed bag or container labeled as hazardous waste. | To ensure that all potentially contaminated disposable items are handled as hazardous waste.[2] |
| Aqueous Waste | Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed. | The container must be clearly labeled with the chemical name and concentration for proper identification and disposal.[2] |
Safe Handling Workflow Diagram
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
